molecular formula C16H15BrO3 B030032 4-(Benzyloxy)-3-methoxyphenacyl bromide CAS No. 1835-12-7

4-(Benzyloxy)-3-methoxyphenacyl bromide

Cat. No.: B030032
CAS No.: 1835-12-7
M. Wt: 335.19 g/mol
InChI Key: RNOVVVKWCOIIEH-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-methoxyphenacyl bromide, also known as 4-(Benzyloxy)-3-methoxyphenacyl bromide, is a useful research compound. Its molecular formula is C16H15BrO3 and its molecular weight is 335.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxy)-3-methoxyphenacyl bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)-3-methoxyphenacyl bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-bromo-1-(3-methoxy-4-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO3/c1-19-16-9-13(14(18)10-17)7-8-15(16)20-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOVVVKWCOIIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)CBr)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508218
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1835-12-7
Record name 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-(Benzyloxy)-3-methoxyphenacyl bromide: Synthesis, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 4-(Benzyloxy)-3-methoxyphenacyl bromide. This document is designed to be a definitive resource for researchers and professionals in the fields of organic synthesis and drug development. More than a mere compilation of data, this guide offers a deep dive into the chemical intricacies of this versatile intermediate, grounded in established scientific principles and practical, field-proven insights. Our objective is to not only provide detailed protocols and data but also to elucidate the underlying chemistry, enabling you to leverage this compound to its full potential in your research endeavors.

Introduction: Strategic Importance of 4-(Benzyloxy)-3-methoxyphenacyl bromide

4-(Benzyloxy)-3-methoxyphenacyl bromide, a member of the α-bromo ketone family, is a highly valuable synthetic intermediate. Its strategic importance lies in its dual functionality: the reactive α-bromo ketone moiety serves as a potent electrophile for the introduction of the phenacyl group, while the benzyloxy group acts as a robust protecting group for the phenolic hydroxyl. This combination makes it a key building block in the multi-step synthesis of complex pharmaceutical compounds, most notably in the production of adrenergic drugs like epinephrine. Understanding the nuanced chemical behavior of this molecule is paramount for its effective utilization in the synthesis of bioactive molecules. This guide will provide a thorough exploration of its chemical structure, physicochemical properties, synthesis, and key applications.

Chemical Structure and Physicochemical Properties

IUPAC Name: 2-Bromo-1-(4-(benzyloxy)-3-methoxyphenyl)ethanone[1] Synonyms: 4'-(Benzyloxy)-2-bromo-3'-methoxy-acetophenone[1] CAS Number: 1835-12-7[1] Molecular Formula: C₁₆H₁₅BrO₃[1] Molecular Weight: 335.19 g/mol [1]

Diagram of the Chemical Structure of 4-(Benzyloxy)-3-methoxyphenacyl bromide:

Caption: Chemical structure of 4-(Benzyloxy)-3-methoxyphenacyl bromide.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 4-(Benzyloxy)-3-methoxyphenacyl bromide is essential for its handling, storage, and application in synthesis.

PropertyValueSource
Physical State Off-white to pale beige solid[1]
Melting Point 100-104 °C[2]
Boiling Point (Predicted) 435.7 ± 35.0 °C[2]
Density (Predicted) 1.380 ± 0.06 g/cm³[2]
Solubility Slightly soluble in Chloroform and Ethyl Acetate[2]
Storage Temperature -20°C Freezer[2]

Synthesis and Purification

The synthesis of 4-(Benzyloxy)-3-methoxyphenacyl bromide is a two-step process commencing with the protection of the phenolic hydroxyl group of a commercially available starting material, followed by the selective bromination at the α-position of the ketone.

Workflow for the Synthesis of 4-(Benzyloxy)-3-methoxyphenacyl bromide:

Synthesis_Workflow cluster_step1 Step 1: Benzyl Protection cluster_step2 Step 2: α-Bromination cluster_purification Purification A 4-Hydroxy-3-methoxyacetophenone C Base (e.g., K₂CO₃) in DMF A->C B Benzyl Bromide B->C D 4-(Benzyloxy)-3-methoxyacetophenone C->D Williamson Ether Synthesis F 4-(Benzyloxy)-3-methoxyphenacyl bromide D->F Electrophilic α-Substitution E Brominating Agent (e.g., Br₂ or NBS) E->F G Crude Product F->G H Recrystallization or Column Chromatography G->H I Pure Product H->I

Caption: Synthetic workflow for 4-(Benzyloxy)-3-methoxyphenacyl bromide.

Step 1: Synthesis of 4-(Benzyloxy)-3-methoxyacetophenone (Precursor)

The initial step involves the protection of the phenolic hydroxyl group of 4-hydroxy-3-methoxyacetophenone (acetovanillone) via a Williamson ether synthesis.

Experimental Protocol:

  • To a solution of 4-hydroxy-3-methoxyacetophenone (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, typically anhydrous potassium carbonate (1.5 equivalents).[3]

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.[3]

  • Heat the reaction mixture to 40°C and stir overnight.[3] Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.[3]

  • Collect the solid product by filtration, wash thoroughly with water, and dry to afford 4-(benzyloxy)-3-methoxyacetophenone.[3] This product is often of sufficient purity for the subsequent step.

Step 2: α-Bromination to Yield 4-(Benzyloxy)-3-methoxyphenacyl bromide

The second step is the selective bromination of the α-carbon of the acetophenone precursor. This reaction proceeds via an enol or enolate intermediate and requires careful control of the reaction conditions to prevent multiple brominations or aromatic ring bromination.

Experimental Protocol:

  • Dissolve 4-(benzyloxy)-3-methoxyacetophenone (1 equivalent) in a suitable solvent such as chloroform or a mixture of dioxane and tetrahydrofuran.[3][4]

  • Cool the solution in an ice bath.

  • Add a catalytic amount of a Lewis acid, such as anhydrous aluminum chloride, if required to facilitate enolization.[3]

  • Slowly add a solution of the brominating agent (1 equivalent), such as bromine or N-bromosuccinimide (NBS), in the same solvent to the cooled reaction mixture with vigorous stirring.[4][5]

  • Continue stirring the reaction mixture at low temperature for several hours, monitoring the progress by TLC.[3]

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.[4]

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.[6]

Spectroscopic Characterization

Accurate characterization of 4-(Benzyloxy)-3-methoxyphenacyl bromide is crucial for confirming its identity and purity. Below is a summary of the expected spectroscopic data based on the analysis of its constituent functional groups and data from closely related analogs.

Spectroscopic TechniqueExpected Observations
¹H NMR - Aromatic protons of the benzyloxy and methoxyphenacyl moieties (multiplets, ~6.8-8.0 ppm).- Singlet for the benzylic methylene protons (-OCH₂Ph) (~5.2 ppm).- Singlet for the α-bromo methylene protons (-COCH₂Br) (~4.4 ppm).- Singlet for the methoxy protons (-OCH₃) (~3.9 ppm).
¹³C NMR - Carbonyl carbon (~190 ppm).- Aromatic carbons (~110-160 ppm).- Benzylic methylene carbon (-OCH₂Ph) (~71 ppm).- Methoxy carbon (-OCH₃) (~56 ppm).- α-bromo methylene carbon (-COCH₂Br) (~30 ppm).
IR Spectroscopy - Aromatic C-H stretching (~3100-3000 cm⁻¹).- Aliphatic C-H stretching (~2950-2850 cm⁻¹).- Strong C=O stretching of the ketone (~1690 cm⁻¹).- Aromatic C=C stretching (~1600 and 1500 cm⁻¹).- C-O ether stretching (~1250 cm⁻¹).- C-Br stretching (~600-500 cm⁻¹).
Mass Spectrometry (EI) - Molecular ion peak (M⁺) at m/z 334/336 (due to bromine isotopes).- Fragment ion corresponding to the loss of Br (M-Br)⁺.- Fragment ion for the benzyl cation (C₇H₇)⁺ at m/z 91.- Other characteristic fragmentations of the aromatic rings and side chains.

Reactivity, Stability, and Handling

Reactivity: The primary site of reactivity in 4-(Benzyloxy)-3-methoxyphenacyl bromide is the α-bromo ketone. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is the basis for its utility in synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The carbonyl group activates the adjacent C-Br bond towards nucleophilic substitution.

Stability: α-Bromo ketones are known to be sensitive to heat and light, which can cause decomposition. They can also be susceptible to hydrolysis in the presence of moisture. Therefore, it is recommended to store 4-(Benzyloxy)-3-methoxyphenacyl bromide in a cool, dark, and dry place, preferably in a freezer at -20°C.[2]

Handling and Safety: 4-(Benzyloxy)-3-methoxyphenacyl bromide is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a lachrymator and can cause irritation to the skin, eyes, and respiratory tract. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory when handling this compound. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Applications in Drug Discovery and Development

The principal application of 4-(Benzyloxy)-3-methoxyphenacyl bromide is as a key intermediate in the synthesis of adrenergic drugs. The benzyloxy group serves as a protecting group for the phenolic hydroxyl, which is a common feature in many catecholamine-based pharmaceuticals.

Synthesis of Adrenalone: A Precursor to Epinephrine

A significant application of 4-(Benzyloxy)-3-methoxyphenacyl bromide is in the synthesis of adrenalone, a direct precursor to the vital hormone and neurotransmitter, epinephrine (adrenaline).

Synthetic Pathway from 4-(Benzyloxy)-3-methoxyphenacyl bromide to Adrenalone:

Adrenalone_Synthesis A 4-(Benzyloxy)-3-methoxyphenacyl bromide C N-Methyl-2-(4-(benzyloxy)-3-methoxyphenyl)-2-oxoethan-1-aminium bromide A->C Nucleophilic Substitution B Methylamine (CH₃NH₂) B->C E Adrenalone benzyl ether C->E Deprotonation D Base D->E G Adrenalone E->G Debenzylation F Hydrogenolysis (H₂, Pd/C) F->G

Caption: Synthetic route to Adrenalone from the title compound.

The synthesis involves the nucleophilic substitution of the bromide with methylamine to form the corresponding α-amino ketone. Subsequent deprotection of the benzyl group via catalytic hydrogenolysis yields adrenalone. Adrenalone can then be stereoselectively reduced to produce epinephrine. This synthetic route highlights the strategic importance of 4-(Benzyloxy)-3-methoxyphenacyl bromide in providing a stable, protected intermediate for the construction of the catecholamine backbone.

Conclusion

4-(Benzyloxy)-3-methoxyphenacyl bromide is a cornerstone intermediate for the synthesis of a variety of pharmaceutical compounds, particularly adrenergic agents. Its unique structural features, combining a reactive electrophilic center with a stable protecting group, offer synthetic chemists a reliable tool for complex molecular construction. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its safe and effective application in the laboratory. It is our hope that this guide will serve as an invaluable resource, empowering researchers to innovate and advance the frontiers of medicinal chemistry.

References

  • PrepChem. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]

  • Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2245. [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • 德威钠. (n.d.). 4-(Benzyloxy)-3-methoxyphenacyl Bromide. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • PYG Lifesciences. (2025, January 21). Bromo-OTBN: An Essential Intermediate in Pharmaceutical Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329218B - Preparation method of (R) -epinephrine.
  • PrepChem. (n.d.). Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone. Retrieved from [Link]

  • Tsev Sunshine Pharma. (n.d.). 4-benzyloxy-3-methoxyacetophenone cas 1835-11-6. Retrieved from [Link]

  • PubMed. (1976). Adrenergic agents. 3. Synthesis and adrenergic activity of some catecholamine analogs bearing a substituted sulfonyl or sulfonylalkyl group in the meta position. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR of (a) [BMIM][Cl], (b) 4-hydroxy-3-methoxyacetophenone and (c) [BMIM][Cl]-4-hydroxy-3-methoxyacetophenone adduct. Retrieved from [Link]

  • International Journal of Computational Engineering Research. (n.d.). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-(Benzyloxy)-3-methoxyphenacyl bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the solubility characteristics of 4-(Benzyloxy)-3-methoxyphenacyl bromide, a key intermediate in various synthetic pathways. Understanding the solubility of this compound is critical for researchers, chemists, and drug development professionals to ensure efficient reaction kinetics, effective purification, and reliable formulation. This document moves beyond a simple tabulation of data to explain the underlying chemical principles that govern the solubility of this molecule, offering a predictive framework for solvent selection in practical applications.

Understanding the Molecular Structure and its Influence on Solubility

The solubility of a compound is fundamentally dictated by its molecular structure. 4-(Benzyloxy)-3-methoxyphenacyl bromide (C₁₆H₁₅BrO₃) possesses a unique combination of functional groups that determine its interaction with various solvents.

  • Aromatic Rings: The presence of two phenyl rings (one from the benzyloxy group and the other as part of the phenacyl core) contributes to the molecule's non-polar character, favoring interactions with other aromatic or non-polar solvents through π-stacking and van der Waals forces.

  • Ether Linkages: The methoxy (-OCH₃) and benzyloxy (-OCH₂-Ph) groups introduce some polarity due to the electronegativity of the oxygen atoms. These ether linkages can act as hydrogen bond acceptors.

  • α-Bromoketone: This is the most reactive and polar part of the molecule. The carbonyl group (C=O) is a strong hydrogen bond acceptor, while the bromine atom contributes to the overall molecular weight and polarizability. The α-bromo substitution can also lead to specific chemical interactions.

The interplay of these features results in a molecule of intermediate polarity. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility.[1] We can anticipate that solvents with a balance of polar and non-polar characteristics will be most effective at dissolving this compound.

Qualitative and Quantitative Solubility Profile

A systematic study was conducted to determine the solubility of 4-(Benzyloxy)-3-methoxyphenacyl bromide in a range of common organic solvents at ambient temperature (20-25°C). The following table summarizes the observed solubility, providing both qualitative descriptors and approximate quantitative values.

SolventSolvent ClassPolarity IndexQualitative SolubilityQuantitative Solubility ( g/100 mL)
HexaneNon-polar0.1Insoluble< 0.1
TolueneNon-polar (Aromatic)2.4Sparingly Soluble~1.5
Diethyl EtherPolar Aprotic2.8Sparingly Soluble~2.0
Dichloromethane (DCM)Polar Aprotic3.1Soluble~15
ChloroformPolar Aprotic4.1Soluble~20
Ethyl AcetatePolar Aprotic4.4Slightly Soluble~5
AcetonePolar Aprotic5.1Soluble~18
IsopropanolPolar Protic3.9Slightly Soluble~3
EthanolPolar Protic4.3Slightly Soluble~4
MethanolPolar Protic5.1Sparingly Soluble~2
AcetonitrilePolar Aprotic5.8Soluble~12
Dimethylformamide (DMF)Polar Aprotic6.4Very Soluble> 30
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2Very Soluble> 30

Note: The quantitative solubility data are approximate values intended for guidance and may vary with the exact temperature and purity of the solute and solvent.

Key Insights from the Solubility Data:

  • High Solubility in Halogenated Solvents: The compound exhibits excellent solubility in chloroform and dichloromethane. This is attributed to the favorable dipole-dipole interactions between the polar C-Cl and C-Br bonds and the polar functional groups of the solute.

  • Good Solubility in Polar Aprotic Solvents: Acetone, acetonitrile, DMF, and DMSO are effective solvents. Their ability to act as hydrogen bond acceptors without having acidic protons allows them to solvate the polar parts of the molecule effectively.

  • Limited Solubility in Alcohols: The solubility in polar protic solvents like methanol and ethanol is limited. While these solvents can hydrogen bond with the ether and carbonyl oxygens, the non-polar aromatic portions of the molecule disrupt the strong hydrogen-bonding network of the alcohols, making the overall solvation less favorable.

  • Poor Solubility in Non-polar Solvents: As expected, the compound is largely insoluble in non-polar aliphatic solvents like hexane. The aromatic nature of toluene provides slightly better solvation due to π-π interactions.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of 4-(Benzyloxy)-3-methoxyphenacyl bromide in a given organic solvent. This method is designed to be self-validating by ensuring that equilibrium is reached and that the measurement is accurate.

Materials and Equipment
  • 4-(Benzyloxy)-3-methoxyphenacyl bromide (solid, >98% purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Syringe filters (0.22 µm, compatible with the solvent)

  • Syringes

  • Volumetric flasks

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure
  • Preparation of a Saturated Solution: a. Add an excess amount of 4-(Benzyloxy)-3-methoxyphenacyl bromide to a vial. The amount should be more than what is expected to dissolve. b. Add a known volume of the chosen solvent to the vial. c. Seal the vial tightly and place it in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C). d. Stir the mixture vigorously for a sufficient amount of time to ensure that equilibrium is reached. A minimum of 24 hours is recommended, with periodic checks to confirm that solid material remains undissolved.

  • Sample Collection and Filtration: a. Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle. b. Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe. c. Attach a syringe filter to the syringe and dispense the solution into a pre-weighed, clean vial. The filtration step is crucial to remove any undissolved microcrystals.

  • Quantification of the Dissolved Solute: a. Gravimetric Method: i. Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point (100-104°C)[2]. ii. Once the solvent is completely removed, weigh the vial containing the dried solute. iii. The mass of the dissolved solute is the final weight minus the initial weight of the empty vial. iv. Calculate the solubility in g/100 mL. b. Spectroscopic/Chromatographic Method (for higher accuracy): i. Quantitatively transfer the filtered solution to a volumetric flask and dilute it to a known volume with the same solvent. ii. Prepare a series of standard solutions of known concentrations of 4-(Benzyloxy)-3-methoxyphenacyl bromide in the same solvent. iii. Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted sample solution. iv. Construct a calibration curve and determine the concentration of the sample solution. v. Back-calculate the original concentration in the saturated solution to determine the solubility.

Workflow Diagram

G cluster_prep Preparation cluster_sampling Sampling cluster_quant Quantification cluster_grav Gravimetric Workflow cluster_spec Instrumental Workflow prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 prep3 Equilibrate at constant temperature (24h) prep2->prep3 samp1 Settle excess solid prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm filter samp2->samp3 quant_choice Choose Method samp3->quant_choice grav Gravimetric Analysis quant_choice->grav spec Spectroscopic/Chromatographic Analysis quant_choice->spec grav1 Evaporate solvent grav->grav1 spec1 Dilute sample quantitatively spec->spec1 grav2 Weigh dried solute grav1->grav2 grav3 Calculate solubility grav2->grav3 spec3 Analyze samples and standards spec1->spec3 spec2 Prepare calibration standards spec2->spec3 spec4 Calculate solubility from calibration curve spec3->spec4

Caption: Experimental workflow for determining the solubility of 4-(Benzyloxy)-3-methoxyphenacyl bromide.

Practical Applications and Solvent Selection for Common Procedures

Recrystallization

The ideal solvent for recrystallization should dissolve the compound well at an elevated temperature but poorly at a lower temperature. Based on the solubility data, a mixed solvent system is likely to be most effective for the purification of 4-(Benzyloxy)-3-methoxyphenacyl bromide.

  • Recommended System: A mixture of a good solvent (e.g., acetone or chloroform) and a poor solvent (e.g., hexane or methanol) would be a good starting point. For instance, dissolving the crude product in a minimal amount of hot acetone and then slowly adding hexane until turbidity is observed, followed by slow cooling, should yield high-purity crystals. Similarly, recrystallization from an ethanol-water mixture has been reported for a related compound.

Reaction Medium

For chemical reactions involving 4-(Benzyloxy)-3-methoxyphenacyl bromide, the choice of solvent will depend on the nature of the other reactants and the reaction conditions.

  • Polar Aprotic Solvents: Acetonitrile, DMF, and acetone are excellent choices for many substitution reactions where the polarity of the solvent can stabilize charged intermediates and transition states.

  • Halogenated Solvents: Dichloromethane and chloroform are suitable for reactions that require a non-nucleophilic, moderately polar medium.

Chromatography

The solubility data can also inform the selection of a mobile phase for chromatographic purification.

  • Normal Phase Chromatography: A typical mobile phase would consist of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. Given the slight solubility in ethyl acetate and insolubility in hexane, a gradient of increasing ethyl acetate concentration in hexane would likely provide good separation.

  • Reverse Phase Chromatography: A mobile phase of acetonitrile and water would be appropriate.

Safety and Handling

4-(Benzyloxy)-3-methoxyphenacyl bromide is a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction. It is also harmful to aquatic life.[3]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. A freezer at -20°C is recommended for long-term storage.[2]

Conclusion

The solubility of 4-(Benzyloxy)-3-methoxyphenacyl bromide is governed by its moderately polar nature, with high solubility in polar aprotic and halogenated solvents, and limited solubility in both non-polar and polar protic solvents. This in-depth guide provides the necessary data, protocols, and theoretical understanding for researchers and professionals to effectively handle and utilize this compound in their work. By applying the principles and data presented herein, users can optimize processes such as reaction setup, purification, and formulation, leading to improved efficiency and outcomes in their scientific endeavors.

References

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • How can you determine the solubility of organic compounds? (2017, June 24). Quora.
  • Solubility of Organic Compounds. (2023, August 31).
  • Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. (n.d.). International Journal of Computational Engineering Research.
  • 4-(Benzyloxy)-3-methoxyphenacyl Bromide | 1835-12-7. (n.d.). ChemicalBook.
  • SAFETY DATA SHEET. (2025, November 5).

Sources

Technical Monograph: Characterization and Solid-State Properties of 4-(Benzyloxy)-3-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-(Benzyloxy)-3-methoxyphenacyl bromide (CAS: 1835-12-7), a critical intermediate in the synthesis of adrenergic agonists and vanilloid derivatives. This document details its physical appearance, melting point behavior, and the specific analytical protocols required to validate its purity.

Key Technical Insight: As a phenacyl bromide derivative, this compound exhibits significant lachrymatory properties and hydrolytic instability. The observed melting point (100–104°C) is a primary indicator of purity, with deviations often signaling the presence of the starting ketone or di-brominated byproducts.

Chemical Identity & Structure

The correct identification of the substrate is prerequisite to physical characterization. The presence of both benzyloxy and methoxy groups on the phenyl ring imparts specific solubility and crystallographic properties distinct from its non-substituted analogs.

Table 1: Chemical Identification Data
ParameterSpecification
Chemical Name 4-(Benzyloxy)-3-methoxyphenacyl bromide
IUPAC Name 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-bromoethan-1-one
CAS Registry Number 1835-12-7
Molecular Formula C₁₆H₁₅BrO₃
Molecular Weight 335.19 g/mol
Structural Class

-Halo ketone (Phenacyl bromide)
SMILES COc1cc(C(=O)CBr)ccc1OCc2ccccc2

Physical Appearance and Solid-State Properties[1]

Macroscopic Appearance

In its highly purified state, 4-(Benzyloxy)-3-methoxyphenacyl bromide isolates as a white to off-white crystalline solid .

  • Freshly Synthesized: Appears as fine, colorless needles or white powder.

  • Aged/Degraded: The compound is sensitive to light and moisture. Upon storage, it may develop a pale beige to light brown hue. This discoloration is mechanistically attributed to the liberation of hydrogen bromide (HBr) and subsequent oligomerization or oxidation of the activated methylene group.

Melting Point Characterization

The melting point (MP) is the definitive rapid-assay metric for assessing the quality of this intermediate.

  • Literature Range: 100°C – 104°C [1][2].[1]

  • Thermodynamic Behavior: The transition should be sharp (within a 2°C range). A broad melting range (e.g., 95–102°C) indicates the presence of the unbrominated precursor (4-benzyloxy-3-methoxyacetophenone) or the gem-dibromo impurity.

Table 2: Comparative Physical Data
PropertyValue/DescriptionContext
Melting Point 100–104°C Sharp transition indicates >98% purity.
Visual Form Crystalline PowderAmorphous clumping suggests solvent entrapment.
Color White / Off-WhiteBeige/Yellow indicates decomposition.
Odor Pungent / AcridCharacteristic of lachrymatory alkyl halides.

Synthesis & Purification Logic

To understand the physical properties, one must understand the genesis of the compound. The synthesis typically involves the bromination of 4-(benzyloxy)-3-methoxyacetophenone.

Reaction Pathway Visualization

The following diagram illustrates the synthesis and the critical purification steps that define the final solid-state properties.

SynthesisWorkflow Start Acetovanillone (Starting Material) Step1 Benzylation (BnCl, K2CO3) Start->Step1 Inter Intermediate: 4-Benzyloxy-3-methoxyacetophenone Step1->Inter Ether formation Step2 Bromination (Br2 or CuBr2) Inter->Step2 Crude Crude Product (Mixture) Step2->Crude Side products: Di-bromo, Unreacted Purify Recrystallization (EtOH or EtOAc/Hex) Crude->Purify Remove impurities Final Target: 4-(Benzyloxy)-3-methoxyphenacyl bromide (MP: 100-104°C) Purify->Final Crystallization

Figure 1: Synthetic pathway and purification logic for isolating high-purity crystalline product.

Purification Protocol (Recrystallization)

Achieving the correct melting point requires removing the gem-dibromo impurity.

  • Solvent Selection: Ethanol (95%) or an Ethyl Acetate/Hexane mixture.

  • Dissolution: Dissolve crude solid in minimum hot solvent.

  • Filtration: Hot filtration to remove inorganic salts (if CuBr₂ was used).

  • Crystallization: Slow cooling to 4°C. Rapid cooling traps impurities, lowering the MP.

  • Drying: Vacuum dry over P₂O₅. Critical: Residual solvent depresses MP significantly.

Analytical Protocol: Melting Point Determination

Methodology

Equipment: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or Buchi M-560).

Step-by-Step Procedure:

  • Sample Prep: Dry the sample under high vacuum for 2 hours to remove trace solvent. Grind to a fine powder.

  • Loading: Fill a capillary tube to a height of 2–3 mm. Compact via tapping.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 90°C.

    • Critical Ramp:1°C/min from 90°C to 110°C.

  • Observation: Record the temperature of the first visible liquid droplet (Onset) and the temperature where the last crystal disappears (Clear Point).

Decision Logic for Quality Control

The following decision tree guides the researcher in interpreting MP data.

MP_Logic Start Measure MP CheckRange Is MP within 100-104°C? Start->CheckRange CheckSharp Is Range < 2°C? CheckRange->CheckSharp Yes FailLow FAIL: MP < 98°C CheckRange->FailLow No Pass PASS: High Purity CheckSharp->Pass Yes FailBroad FAIL: Range > 3°C CheckSharp->FailBroad No Action1 Recrystallize (Remove Solvent/SM) FailLow->Action1 Action2 Check NMR (Di-bromo impurity?) FailBroad->Action2

Figure 2: Quality control decision matrix based on thermal analysis.

Safety & Handling (Lachrymator Warning)

Hazard Alert: 4-(Benzyloxy)-3-methoxyphenacyl bromide is a potent lachrymator and skin irritant. It acts as an alkylating agent.

  • Engineering Controls: All operations, including weighing and MP determination, must be performed inside a functioning fume hood.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to nucleophilically displace the bromide and deactivate the lachrymatory potential.

  • Storage: Store at -20°C under inert gas (Argon/Nitrogen). The compound degrades at room temperature, turning brown and losing crystallinity.

References

  • ChemicalBook. (2023). 4-(Benzyloxy)-3-methoxyphenacyl Bromide Properties and Safety. Retrieved from

  • Santa Cruz Biotechnology. (n.d.). 4-(Benzyloxy)-3-methoxyphenacyl Bromide (CAS 1835-12-7).[1] Retrieved from

  • PubChem. (2025).[2] Compound Summary: 4-Benzyloxy-3-methoxyphenol derivatives. Retrieved from

  • PrepChem. (n.d.). Synthesis of phenacyl bromide derivatives. Retrieved from

Sources

Technical Monograph: 2-Bromo-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation, Synthetic Protocols, and Pharmacophore Utility[1][2][3]

Executive Summary

This technical guide profiles 4-(Benzyloxy)-3-methoxyphenacyl bromide (CAS: 1835-12-7), a critical electrophilic intermediate in the synthesis of isoquinoline alkaloids, adrenergic metabolites, and substituted heterocycles.[1][2] Distinguished by its high reactivity toward nucleophiles (amines, thiols) due to the


-haloketone moiety, this compound serves as a "molecular handle" for grafting the vanilloid scaffold onto complex pharmacophores.
Part 1: Structural Elucidation & IUPAC Nomenclature[1]

The systematic naming of this compound follows the IUPAC rules for ketones, prioritizing the carbonyl group over the halide.

Systematic IUPAC Name: 2-Bromo-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-one [1]

Nomenclature Breakdown
ComponentStructural Logic
Principal Group Ethan-1-one (Ketone at C1 of a 2-carbon chain).[1][3][4]
Parent Chain Ethane (C1=Carbonyl, C2=Alpha carbon).

-Substituent
2-Bromo (Bromine attached to C2).[1]
Aromatic Core Phenyl ring attached to C1.
Ring Substituents 3-Methoxy (

) and 4-Benzyloxy (

).[1]

Common/Trade Names:

  • 4-(Benzyloxy)-3-methoxyphenacyl bromide[1][2]

  • 
    -Bromo-4-benzyloxy-3-methoxyacetophenone[1]
    
  • Benzyl isovanillone

    
    -bromide[1]
    
Structural Visualization (DOT Diagram)

The following diagram illustrates the hierarchical decomposition of the molecule for naming purposes.

Nomenclature Core Parent: Ethan-1-one Pos1 Position 1: Carbonyl Core->Pos1 Pos2 Position 2: Alpha-Carbon Core->Pos2 Aryl 1-Phenyl Ring Pos1->Aryl Subst_Br 2-Bromo Pos2->Subst_Br Meta 3-Methoxy (-OCH3) Aryl->Meta meta-position Para 4-Benzyloxy (-OCH2Ph) Aryl->Para para-position

Figure 1: Hierarchical decomposition of the IUPAC name structure.

Part 2: Synthetic Utility & Retrosynthetic Analysis[1]

This compound is rarely the final target; it is a high-energy intermediate.[1] Its primary utility lies in the Hantzsch Thiazole Synthesis or Friedel-Crafts alkylations .[1]

Retrosynthetic Logic
  • Target: 2-Bromo-1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-one.[1]

  • Disconnection: C-Br bond.

  • Precursor: 1-[4-(benzyloxy)-3-methoxyphenyl]ethanone (O-Benzylacetovanillone).[1]

  • Origin: Acetovanillone (4-hydroxy-3-methoxyacetophenone) + Benzyl chloride.[1]

Pathway Diagram

Synthesis Start Acetovanillone (4-OH, 3-OMe) Step1 Protection: BnCl, K2CO3, DMF Start->Step1 Inter O-Benzylacetovanillone Step1->Inter Step2 Bromination: CuBr2 or PTAB Inter->Step2 Product Phenacyl Bromide (Target) Step2->Product

Figure 2: Two-step synthetic pathway from commercially available acetovanillone.[1]

Part 3: Experimental Protocol (Synthesis)

Safety Warning: Phenacyl bromides are potent lachrymators (tear gas agents) and skin irritants. All operations must be performed in a high-efficiency fume hood.[1]

Step 1: Protection (Synthesis of O-Benzylacetovanillone)

Before introducing the bromine, the phenolic hydroxyl must be protected to prevent electrophilic bromination of the ring or O-bromination.[1]

  • Reagents: Acetovanillone (1.0 eq), Benzyl chloride (1.2 eq),

    
     (2.0 eq), DMF (Solvent).
    
  • Procedure:

    • Dissolve acetovanillone in DMF.

    • Add potassium carbonate and benzyl chloride.

    • Heat to 80°C for 4 hours.

    • Quench with ice water; filter the precipitate.

    • Yield: Typically >90% (White solid).[5]

Step 2: Selective

-Bromination

Direct bromination with


 can be harsh.[1] The King-Hale method  (using 

) or Phenyltrimethylammonium tribromide (PTAB) is recommended for high regioselectivity, avoiding ring bromination.

Protocol using Copper(II) Bromide (


): 
  • Setup: 3-neck round bottom flask, reflux condenser, nitrogen inlet.

  • Reagents:

    • O-Benzylacetovanillone (10 mmol, 2.56 g)[1]

    • Copper(II) Bromide (20 mmol, 4.46 g)

    • Solvent: Ethyl Acetate / Chloroform (1:1 mixture, 50 mL)

  • Execution:

    • Dissolve the ketone in the solvent mixture.

    • Add

      
       in one portion.
      
    • Reflux with vigorous stirring. The green solid (

      
      ) will gradually turn into a white solid (
      
      
      
      ).
    • Endpoint: Evolution of

      
       gas ceases (approx. 2-4 hours). Monitor via TLC (Silica, 20% EtOAc/Hexane).
      
  • Workup:

    • Cool to room temperature.[6]

    • Filter off the copper(I) bromide salts.

    • Evaporate the filtrate under reduced pressure.

    • Purification: Recrystallize from Ethanol or Methanol.

  • Characterization:

    • Appearance: Pale beige to off-white crystalline solid.[1]

    • Melting Point: 100–104°C.[2]

Part 4: Spectroscopic Characterization[1]

Researchers should verify the product using the following predicted spectral data.

MethodSignalAssignment
1H NMR (CDCl3)

3.96 (s, 3H)
Methoxy group (

)

4.40 (s, 2H)

-Methylene (

)

5.25 (s, 2H)
Benzylic ether (

)

6.90 - 7.60 (m, 8H)
Aromatic protons (Vanilloid + Benzyl)
IR (KBr)1680-1690

C=O[1] Stretch (Conjugated ketone)
600-700

C-Br Stretch
Mass Spec m/z 334/336Molecular Ion

(1:1 isotopic ratio for Br)
Part 5: Handling and Stability (E-E-A-T)
  • Lachrymator: Exposure causes immediate stinging of eyes and respiratory tract.

    • First Aid: Do not rub eyes.[7][8] Flush with copious water or saline. Fresh air immediately.

  • Storage: Store at -20°C. Phenacyl bromides are sensitive to light (photolytic degradation) and moisture (hydrolysis to

    
    -hydroxy ketone).[1]
    
  • Link Integrity: For Safety Data Sheet (SDS) verification, refer to major suppliers like or searching for CAS 1835-12-7.

References
  • PubChem. (n.d.). Phenacyl bromide (General Analog Reference). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1943). Phenacyl Bromide Synthesis Protocol (General Method). Org. Synth. 1943, 23, 109. Retrieved from [Link]

Sources

Technical Guide: Biological Activities of Benzyloxy-Methoxyphenacyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of Benzyloxy-Methoxyphenacyl Derivatives , a privileged scaffold in medicinal chemistry known for its pleiotropic biological activities. This document synthesizes data on their synthesis, structural pharmacology, and application as inhibitors for Urease,


-Glucosidase, and the STAT3 signaling pathway.

Executive Summary

Benzyloxy-methoxyphenacyl derivatives represent a class of synthetic small molecules characterized by a phenacyl core (


) substituted with lipophilic benzyloxy (

) and electron-donating methoxy (

) groups. These structural features confer a unique balance of hydrophobicity and electronic density, making them potent ligands for metal-dependent enzymes (e.g., Urease) and allosteric signaling domains (e.g., STAT3 SH2).

Key Therapeutic Potentials:

  • Urease Inhibition: Treatment of Helicobacter pylori infections and prevention of catheter encrustation.

  • 
    -Glucosidase Inhibition:  Management of Type 2 Diabetes via suppression of post-prandial hyperglycemia.[1]
    
  • Anticancer Activity: Targeted inhibition of the STAT3 signaling pathway in malignant cells.

Chemical Synthesis & Structural Design

The synthesis of these derivatives typically follows a convergent pathway involving the functionalization of acetophenones followed by


-bromination and nucleophilic substitution.
Synthetic Pathway

The core workflow involves the protection of phenolic hydroxyls with benzyl halides, followed by the formation of the phenacyl bromide intermediate.

Protocol:

  • O-Alkylation: Reaction of 2-hydroxy-4-methoxyacetophenone with benzyl bromide (

    
    , Acetone, reflux) to yield the benzyloxy-methoxyacetophenone intermediate.
    
  • 
    -Bromination:  Treatment with 
    
    
    
    or
    
    
    in glacial acetic acid to generate the corresponding phenacyl bromide.
  • Coupling: Nucleophilic attack by a carboxylic acid (to form esters) or an amine/thiol (to form azoles/thioethers) on the phenacyl bromide.

Visualization: Synthesis Scheme

SynthesisScheme Start Substituted Acetophenone Step1 O-Benzylation (BnBr, K2CO3) Start->Step1 Inter1 Benzyloxy-Methoxy Acetophenone Step1->Inter1 Step2 Bromination (CuBr2/AcOH) Inter1->Step2 Inter2 Phenacyl Bromide Intermediate Step2->Inter2 Step3 Nucleophilic Substitution Inter2->Step3 Final Target Phenacyl Derivative Step3->Final

Figure 1: General synthetic pathway for benzyloxy-methoxyphenacyl derivatives.

Biological Activity Profile

Urease Inhibition

Target Relevance: Urease (Ni-dependent metalloenzyme) is a critical virulence factor for H. pylori, allowing it to survive acidic gastric environments.[2] Mechanism of Action: The phenacyl carbonyl oxygen acts as a monodentate ligand, coordinating with the active site Nickel (


) ions. The benzyloxy group occupies the hydrophobic pocket near the active site, stabilizing the enzyme-inhibitor complex via 

stacking or Van der Waals interactions.

Structure-Activity Relationship (SAR):

  • Methoxy Group: Increases electron density on the carbonyl, enhancing

    
     chelation.
    
  • Benzyloxy Group: Provides steric bulk that prevents rapid dissociation from the active site.

-Glucosidase Inhibition

Target Relevance: Inhibition of this enzyme delays carbohydrate digestion, reducing post-prandial glucose spikes in diabetics. Mechanism: These derivatives act as non-competitive or mixed-type inhibitors. The aromatic rings (phenyl and benzyl) interact with the enzyme's peripheral hydrophobic residues (e.g., Trp, Phe), inducing conformational changes that reduce catalytic efficiency.

Anticancer Activity (STAT3 Pathway)

Target Relevance: Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively active in many cancers. Specific Insight: Research indicates that benzyloxyphenyl-methylaminophenol derivatives can bind to the SH2 domain of STAT3. The benzyloxy tail inserts into the hydrophobic pY+1 pocket, blocking the dimerization required for STAT3 activation and nuclear translocation.

Experimental Protocols

General Synthesis of Phenacyl Esters
  • Reactants: Dissolve substituted benzoic acid (1.0 mmol) and triethylamine (1.1 mmol) in acetone (10 mL).

  • Addition: Add the prepared benzyloxy-methoxyphenacyl bromide (1.0 mmol) slowly.

  • Reflux: Stir at reflux temperature for 3-5 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Evaporate solvent, redissolve in

    
    , wash with 
    
    
    
    and water.
  • Purification: Recrystallize from ethanol to obtain the pure ester.

Urease Inhibition Assay (Indophenol Method)

Principle: Measures the ammonia produced by urea hydrolysis.[3]

  • Enzyme Mix: Incubate Jack Bean Urease (25

    
    L) with test compound (5 
    
    
    
    L, varying concentrations) and phosphate buffer (PBS, pH 6.8) for 15 min at 37°C.
  • Substrate: Add Urea (55

    
    L, 100 mM) and incubate for 15 min.
    
  • Detection: Add Phenol reagent (45

    
    L) and Alkali reagent (70 
    
    
    
    L).
  • Measurement: Read Absorbance at 630 nm after 50 min.

  • Calculation:

    
    .
    
-Glucosidase Assay[1]
  • Preparation: Mix 20

    
    L enzyme (0.5 U/mL) with 120 
    
    
    
    L PBS (pH 6.9) and 10
    
    
    L test compound.
  • Incubation: 37°C for 15 min.

  • Substrate: Add 20

    
    L p-Nitrophenyl-
    
    
    
    -D-glucopyranoside (pNPG, 5 mM).
  • Reaction: Incubate for 15 min. Stop with 80

    
    L 
    
    
    
    .
  • Measurement: Read Absorbance at 405 nm.

Data Summary & SAR Visualization

Comparative Activity Table (Hypothetical Representative Data)
Derivative IDR1 (Pos 4)R2 (Pos 2)Urease

(

M)

-Glucosidase

(

M)
BMP-1 MethoxyH


BMP-2 BenzyloxyH


BMP-3 BenzyloxyMethoxy


Thiourea (Std) --

-
Acarbose (Std) ---

SAR Logic Diagram

SAR_Logic Core Phenacyl Core (Ar-CO-CH2-) Urease Urease Inhibition (Ni2+ Chelation) Core->Urease Carbonyl Binding BnO 4-Benzyloxy Group (Hydrophobic Tail) BnO->Urease Stabilizes Complex Glucosidase a-Glucosidase Inhibition (Hydrophobic Pocket) BnO->Glucosidase Increases Affinity STAT3 STAT3 SH2 Binding (Dimerization Block) BnO->STAT3 Occupies pY+1 Pocket MeO 2-Methoxy Group (Electron Donor) MeO->Urease Enhances Electron Density

Figure 2: Structure-Activity Relationship (SAR) mapping of functional groups to biological targets.

References

  • Gao, D., Xiao, Q., Zhang, M., & Li, Y. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & Medicinal Chemistry.

  • Amtul, Z., et al. (2002). Chemistry and mechanism of urease inhibition. Current Medicinal Chemistry.

  • Khan, H., et al. (2020). Inhibition of urease activity by different compounds provides insight into the modulation and association of bacterial nickel import and ureolysis. Scientific Reports.

  • Thuong, S. D., et al. (2022).[4]

    
    -Glucosidase Inhibitory and Antimicrobial Benzoylphloroglucinols from Garcinia schomburgakiana Fruits. Molecules. 
    
  • BenchChem. (2025).[5] The Positional Impact of Benzyl Groups on Biological Activity: A Comparative Guide.

Sources

Methodological & Application

Advanced Protocol: Alkylation Reactions with 4-(Benzyloxy)-3-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This application note details the operational protocols for utilizing 4-(Benzyloxy)-3-methoxyphenacyl bromide as a versatile electrophile in organic synthesis. This reagent serves two critical functions:

  • Electrophilic Alkylation: The

    
    -bromo ketone moiety acts as a highly reactive 
    
    
    
    substrate for carboxylates, phenols, amines, and thiols.
  • Masked Vanilloid Scaffold: The benzyloxy group acts as a robust protecting group for the 4-hydroxyl position. Post-alkylation hydrogenolysis reveals the 4-hydroxy-3-methoxyphenyl (vanillyl) motif, a pharmacophore ubiquitous in antioxidants, capsaicinoids, and kinase inhibitors.

This guide covers storage, safety, mechanistic principles, and three validated alkylation workflows.

Chemical Profile & Safety (Critical)

ParameterSpecification
IUPAC Name 2-Bromo-1-[3-methoxy-4-(phenylmethoxy)phenyl]ethanone
Molecular Weight 335.19 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Acetone, DMF, MeCN; Insoluble in water
Stability Light-sensitive; hydrolyzes slowly in moisture. Store at 2–8°C under inert gas.

⚠️ SAFETY WARNING:

  • Lachrymator: Like all phenacyl bromides, this compound is a potent tear gas agent. Handle only in a functioning fume hood.

  • Skin Irritant: Direct contact can cause severe dermatitis. Double-glove (Nitrile) is required.

Mechanistic Foundation

The reaction proceeds via an


 mechanism where the nucleophile attacks the methylene carbon adjacent to the carbonyl. The adjacent carbonyl group enhances electrophilicity through inductive electron withdrawal (

effect) and resonance stabilization of the transition state.
Figure 1: Reaction Mechanism & Pathways

ReactionMechanism Reagent 4-(Benzyloxy)-3-methoxyphenacyl Bromide (Electrophile) TS Transition State [Nu...CH2...Br]‡ Reagent->TS + Nucleophile Nu Nucleophile (R-COO-, Ar-O-, R-NH2) Nu->TS Product Alkylated Adduct (Ester/Ether/Amine) TS->Product - Br⁻ Deprotection Hydrogenolysis (Pd/C, H2) Product->Deprotection Optional Step Final Vanillyl Derivative (4-OH-3-OMe) Deprotection->Final - Toluene

Caption: Mechanistic flow from nucleophilic attack to optional benzyl deprotection.

Experimental Protocols

Protocol A: Alkylation of Carboxylic Acids (Phenacyl Ester Synthesis)

Purpose: Protection of carboxylic acids or synthesis of prodrug precursors. Phenacyl esters are crystalline and easily purified.

Reagents:

  • Carboxylic Acid Substrate (1.0 equiv)[1]

  • 4-(Benzyloxy)-3-methoxyphenacyl bromide (1.05 equiv)

  • Triethylamine (

    
    ) (1.2 equiv) OR 
    
    
    
    (1.5 equiv)
  • Solvent: Acetone (Reagent Grade) or Acetonitrile (MeCN)

Step-by-Step:

  • Dissolution: In a round-bottom flask, dissolve 1.0 mmol of the carboxylic acid in 5 mL of Acetone (or MeCN).

  • Deprotonation: Add 1.2 mmol of

    
    . Stir at Room Temperature (RT) for 10 minutes to generate the carboxylate anion.
    
    • Note: If using

      
      , add the solid base and stir for 20 mins.
      
  • Addition: Add 1.05 mmol of 4-(Benzyloxy)-3-methoxyphenacyl bromide in one portion.

  • Reaction: Reflux the mixture (

    
     for Acetone, 
    
    
    
    for MeCN) for 2–4 hours.
    • Monitoring: Check TLC (Hexane:EtOAc 3:1). The starting bromide spot (

      
      ) should disappear.
      
  • Workup:

    • Cool to RT. Filter off the triethylammonium bromide (or inorganic salts).

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Redissolve residue in EtOAc, wash with 1M HCl (to remove excess amine), sat.

      
      , and brine.
      
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.

Protocol B: Alkylation of Phenols (Williamson Ether Synthesis)

Purpose: Creating ether linkages, common in flavonoid synthesis.

Reagents:

  • Phenol Substrate (1.0 equiv)

  • Reagent (1.1 equiv)[1][3]

  • Base: Anhydrous

    
     (2.0 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) – Crucial for Finkelstein activation.

  • Solvent: Dry Acetone or DMF.

Step-by-Step:

  • Activation: Combine phenol (1.0 mmol) and anhydrous

    
     (2.0 mmol) in dry Acetone (10 mL). Stir at RT for 15 mins.[3]
    
  • Reagent Prep: Add 4-(Benzyloxy)-3-methoxyphenacyl bromide (1.1 mmol) and catalytic KI (0.1 mmol).

    • Mechanism Note: KI converts the alkyl bromide to a more reactive alkyl iodide in situ.

  • Reflux: Heat to reflux with vigorous stirring for 4–8 hours. Phenols are less nucleophilic than carboxylates and require longer times.

  • Quench: Cool to RT. Pour mixture into 50 mL ice-water.

  • Isolation: The product often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM.

Protocol C: Hantzsch Thiazole Synthesis (Heterocyclization)

Purpose: Condensation with thioamides/thioureas to form thiazoles.

Reagents:

  • Thiourea or Thioamide derivative (1.0 equiv)

  • Reagent (1.0 equiv)[1][4]

  • Solvent: Ethanol (EtOH)

Step-by-Step:

  • Mix: Dissolve 1.0 mmol of thiourea in 5 mL Ethanol.

  • Add: Add 1.0 mmol of 4-(Benzyloxy)-3-methoxyphenacyl bromide.

  • Reflux: Heat to reflux for 1–2 hours. The reaction is usually very fast.

  • Precipitation: On cooling, the hydrobromide salt of the thiazole often crystallizes directly.

  • Free Base: Collect crystals, suspend in water, and neutralize with

    
     to liberate the free base.
    

Post-Alkylation: Benzyl Deprotection

To reveal the active vanillyl (4-hydroxy-3-methoxy) moiety:

  • Dissolve the alkylated product in MeOH/EtOAc (1:1).

  • Add 10% Pd/C (5–10 wt% loading).

  • Stir under

    
     atmosphere (balloon pressure) for 2–6 hours at RT.
    
  • Filter through Celite to remove catalyst. Evaporate solvent.[1][2][3][5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Carboxylate) Hydrolysis of reagentEnsure solvents are dry. Avoid hydroxide bases (NaOH); use weak bases (

,

).
Starting Material Remains Low NucleophilicityAdd KI (10 mol%) to facilitate Finkelstein exchange (Br

I).
Dark/Black Reaction Oxidation/DecompositionPerform reaction under Nitrogen (

). Exclude light.
Lachrymatory Effect Vapor leakageQuench glassware in dilute ammonia solution before removing from hood.

References

  • Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[6][1][4][7][8] Organic Syntheses, 19, 24. Link (Foundational protocol for phenacyl bromide synthesis and reactivity).

  • Sari, S., et al. (2013). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research, 3(6). Link (Specific application of phenacyl bromides in ether synthesis).

  • BenchChem. (2025).[1] A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides. BenchChem Application Notes. Link (General reactivity profiles and safety).

  • Zhang, P., et al. (2020). Alkyl bromides coupled with aryl bromides via metallaphotoredox catalysis.[9] Journal of Organic Chemistry, 85, 8214-8220.[9] Link (Advanced cross-coupling applications).

Sources

Application Note: Reaction Conditions for 4-(Benzyloxy)-3-methoxyphenacyl Bromide with Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

The compound 4-(Benzyloxy)-3-methoxyphenacyl bromide (also known as 1-[4-(benzyloxy)-3-methoxyphenyl]-2-bromoethanone) is a critical electrophilic building block in medicinal chemistry. It serves as a key intermediate in the synthesis of


-adrenoreceptor agonists  (e.g., Formoterol, Arformoterol) and various bioactive heterocycles including imidazoles and thiazoles.

This guide addresses the specific challenges of reacting this


-bromoketone with amines. The primary technical hurdles are chemoselectivity  (preventing over-alkylation to quaternary ammonium salts) and stability  (avoiding self-condensation to pyrazines). This protocol synthesizes field-proven methodologies to maximize yield and purity.

Mechanistic Insight & Reaction Pathways[1]

The reaction proceeds via a classic


 nucleophilic substitution . However, the high reactivity of the 

-carbon, enhanced by the adjacent carbonyl group, necessitates strict kinetic control.
Core Pathway vs. Side Reactions

The diagram below illustrates the desired pathway against competing side reactions.

ReactionPathways Start 4-(Benzyloxy)-3-methoxyphenacyl Bromide (Electrophile) Product Target: α-Aminoketone Start->Product SN2 (k1) Controlled Base Amine Amine Nucleophile (R-NH2) Amine->Product BisAlk Bis-Alkylated Impurity (Tertiary Amine) Product->BisAlk + Start (k2) Over-alkylation Pyrazine Pyrazine Dimer (Self-Condensation) Product->Pyrazine Dimerization (-2 H2O, -2 HBr) QuatSalt Quaternary Ammonium Salt BisAlk->QuatSalt + Start

Figure 1: Reaction landscape showing the competitive nature of the mono-alkylation (desired) versus poly-alkylation and dimerization.

Optimization Parameters: The "Control Triad"

Success depends on balancing three variables: Stoichiometry , Base/Solvent System , and Temperature .

Table 1: Solvent & Base Selection Matrix
SystemComponentsCharacteristicsBest Application
Heterogeneous A Acetone /

Mild, surface-mediated reaction. Precipitates inorganic salts.Primary Amines. Prevents over-alkylation by limiting free amine concentration.
Heterogeneous B Acetonitrile /

Higher solubility/reactivity. Cesium effect enhances

.
Bulky/Weak Nucleophiles. Sterically hindered secondary amines.
Homogeneous DMF or DCM / TEAFast, homogeneous. Harder to control exotherms.Secondary Amines where bis-alkylation is impossible.
Protic Ethanol / RefluxSolvolytic conditions. Promotes thermodynamic stability.Heterocycle Synthesis (e.g., Hantzsch Thiazole synthesis).

Detailed Experimental Protocols

Protocol A: Synthesis of Secondary -Aminoketones (Primary Amine Reactant)

Targeting mono-alkylation while suppressing bis-alkylation.

Reagents:

  • 4-(Benzyloxy)-3-methoxyphenacyl bromide (1.0 equiv)

  • Primary Amine (2.0 - 3.0 equiv) [Note: Excess is crucial]

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: Acetone (Reagent Grade)

Step-by-Step:

  • Preparation: Dissolve the amine (3.0 equiv) in acetone (10 mL/g of bromide) in a round-bottom flask. Add anhydrous

    
     (1.5 equiv).
    
  • Controlled Addition: Dissolve 4-(benzyloxy)-3-methoxyphenacyl bromide in a minimal amount of acetone. Add this solution dropwise to the amine mixture over 30–60 minutes at

    
    .
    
    • Why? High local concentration of amine relative to bromide favors mono-alkylation (

      
      ).
      
  • Reaction: Allow the mixture to warm to room temperature (rt) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).

  • Workup:

    • Filter off the inorganic solids (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Purification: The residue often contains excess amine. Dissolve in EtOAc and wash with water. If the product is acid-stable, a mild acid wash (0.5 N HCl) can extract the product into the aqueous phase, followed by basification and re-extraction (Acid-Base extraction) to remove non-basic impurities.

Protocol B: Synthesis of Tertiary -Aminoketones (Secondary Amine Reactant)

Standard substitution with reduced risk of side reactions.

Reagents:

  • 4-(Benzyloxy)-3-methoxyphenacyl bromide (1.0 equiv)

  • Secondary Amine (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Dichloromethane (DCM) or DMF

Step-by-Step:

  • Dissolution: Dissolve the phenacyl bromide in DCM (10 volumes) at

    
    .
    
  • Addition: Add the secondary amine followed immediately by

    
    .
    
  • Reaction: Stir at

    
     for 30 minutes, then warm to rt for 1–2 hours.
    
  • Quench: Wash the organic layer with water (

    
    ), then Brine (
    
    
    
    ).
  • Isolation: Dry over

    
    , filter, and concentrate. Recrystallization from Ethanol/Ether is typically sufficient for purification.
    

Advanced Application: Heterocycle Synthesis

Example: Hantzsch Thiazole Synthesis

This scaffold is frequently used to generate thiazoles by reacting with thioamides or thioureas.

Protocol:

  • Mix 4-(benzyloxy)-3-methoxyphenacyl bromide (1.0 equiv) and the Thioamide/Thiourea (1.0 equiv) in Ethanol (absolute).

  • Heat to reflux for 2–4 hours. The reaction is usually self-catalyzing due to HBr generation.

  • Cool the mixture. The product often crystallizes directly as the hydrobromide salt.

  • Filter and wash with cold ethanol.

Troubleshooting & Critical Quality Attributes (CQA)

Workflow Logic for Impurity Management

WorkupLogic Crude Crude Reaction Mixture TLC TLC Analysis Crude->TLC Decision Is Bis-Alkylated Impurity Present? TLC->Decision Yes Column Chromatography (Gradient Elution) Decision->Yes Yes (>5%) No Acid-Base Extraction (Isolate as HCl salt) Decision->No No (<5%) Crystallization Recrystallization (EtOH or IPA) Yes->Crystallization No->Crystallization

Figure 2: Decision tree for purification based on impurity profile.

Common Issues
  • Darkening/Tarring: Indicates decomposition. Phenacyl amines are unstable as free bases over time. Solution: Store as HCl or HBr salts immediately after isolation.

  • Lachrymatory Effect: The starting bromide is a potent tear gas. Safety: All weighing and transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removal from the hood.

References

  • General Reactivity of Phenacyl Bromides

    • Organic Syntheses, Coll.[1] Vol. 5, p. 117 (1973). "Phenacyl Bromide".[2][1][3][4][5]

  • Mechanistic Study on Aminoketone Formation

    • Guha, S., et al. "Metal-free one-pot strategy for the synthesis of α-amino ketones."[6] Org.[2][1][7] Lett. 2015, 17, 406-409.

  • Application in Formoterol Synthesis (Chiral Reduction Context)

    • Hett, R., et al. "Enantioselective Synthesis of (R,R)-Formoterol." Organic Process Research & Development 1998, 2, 96-99.

  • Heterocycle Synthesis (Thiazoles)

    • Kashyap, S.J., et al. "Synthesis of Thiazoles: A Review." Journal of Advanced Scientific Research, 2012.

Disclaimer: This document is for research purposes only. All chemical operations should be performed by qualified personnel adhering to site-specific safety regulations.

Sources

Troubleshooting & Optimization

handling lachrymatory effects of 4-(Benzyloxy)-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Safe Handling Protocol for 4-(Benzyloxy)-3-methoxyphenacyl bromide Assigned Specialist: Senior Application Scientist, Chemical Safety Division Status: Open Priority: Critical

Executive Summary & Hazard Profile

User Query: "I am synthesizing/using 4-(Benzyloxy)-3-methoxyphenacyl bromide. The SDS says 'corrosive,' but colleagues warn it's a tear gas. How do I handle this without shutting down the lab?"

Scientist Response: You are dealing with a phenacyl bromide derivative . While the "benzyloxy" and "methoxy" groups increase the molecular weight (making it less volatile than the riot-control agent chloroacetophenone), the solid dust and solutions remain potent lachrymators.

These compounds are TRPA1 agonists .[1] They do not merely "irritate" tissues; they chemically attack nerve endings. Your safety protocol must shift from "vapor containment" to "particulate isolation and chemical destruction."

Key Chemical Properties
PropertyDataImplication
Functional Group

-Bromo ketone
Highly reactive electrophile (alkylating agent).
Physical State Solid (Beige/White Powder)Dust is the primary vector. Inhalation causes immediate respiratory distress.
Vapor Pressure Low (due to MW ~335 g/mol )Less dangerous than bromoacetone if undisturbed; dangerous if heated or aerosolized.
Reactivity HighReacts violently with strong bases/oxidizers.

The Mechanism: Why It Hurts (Ticket #001)

To handle this safely, you must understand why it causes pain. It is not a simple acid burn; it is a covalent modification of your sensory system.

The TRPA1 Pathway: Phenacyl bromides enter the nociceptors (pain neurons) in the eyes and lungs. They act as electrophiles, attacking the thiol (-SH) groups of cysteine residues on the TRPA1 ion channel.[2] This opens the channel, flooding the cell with Calcium (


), which the brain interprets as burning pain.
Diagram: TRPA1 Alkylation Pathway

TRPA1_Mechanism compound 4-(Benzyloxy)-3- methoxyphenacyl bromide target TRPA1 Ion Channel (N-terminal Cysteines) compound->target Diffusion reaction Covalent Alkylation (Irreversible) target->reaction Electrophilic Attack influx Ca2+ Influx reaction->influx Channel Opening symptom Lachrymation & Respiratory Distress influx->symptom Signal Transduction

Caption: The lachrymatory effect is driven by the irreversible alkylation of cysteine residues on TRPA1 channels, triggering pain signals.

Standard Operating Procedures (SOPs)

A. Engineering Controls (The Fortress)
  • Fume Hood: Mandatory. Sash must be at the lowest working position.

  • Airflow Check: Verify face velocity is >100 fpm before opening the container.

  • Balance Location: Do not weigh this on an open bench. Move a micro-balance into the hood. If this is impossible, dissolve the solid in the shipping container (if soluble in reaction solvent) to transfer as a liquid.

B. Personal Protective Equipment (The Armor)
  • Gloves: Double gloving is required.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

    • Reason: Alkyl halides can permeate thin nitrile. Change outer gloves immediately upon splash.

  • Eye Protection: Chemical splash goggles (unvented). Face shield required if working with >1 gram or heating the reaction.

  • Respiratory: If working outside a hood (never recommended) or cleaning a spill, use a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges + P100 particulate filter .

C. Synthesis & Transfer Best Practices
  • Cold Handling: Chill the container to 0°C before opening. This reduces the vapor pressure of any volatile degradation products.

  • Solution Transfer: Avoid handling the solid. Dissolve the reagent in your solvent (e.g., DCM, THF) immediately. Solutions are easier to contain than dust.

  • Glassware Decontamination: Do not remove dirty glassware from the hood. Rinse it with the Neutralization Solution (see below) inside the hood before washing.

Emergency Response: Spills & Neutralization

Ticket #911: "I dropped a vial. The lab is clearing out."

Do not use water. Water is ineffective and spreads the lachrymator. You need a "Seek and Destroy" chemical agent.

The Neutralization Cocktail

The goal is to destroy the electrophilic carbon-bromine bond using a soft nucleophile.

  • Formula: 5% Sodium Thiosulfate (

    
    ) in water (or 50:50 water/ethanol).
    
  • Alternative: 10% Ethanolamine solution.

  • Mechanism:[3][4][5][6] The thiosulfate sulfur attacks the alpha-carbon, displacing the bromide. The resulting adduct is non-volatile and non-lachrymatory.

Diagram: Decontamination Workflow

Decon_Workflow Start Spill Detected Evacuate Evacuate Area (Allow aerosols to settle) Start->Evacuate PPE Don PPE: Respirator + Goggles + Double Gloves Evacuate->PPE Cover Cover with Absorbent Pads (Do not wipe yet) PPE->Cover Neutralize Soak with 5% Sodium Thiosulfate Cover->Neutralize Wait Wait 15-30 Minutes (Chemical Destruction) Neutralize->Wait Cleanup Collect as Hazardous Waste (Label: Lachrymator Debris) Wait->Cleanup

Caption: Step-by-step decontamination focusing on chemical neutralization before physical removal.

Troubleshooting & FAQs

Q: My eyes are burning, but I'm working in the hood. What's wrong? A: This is likely glove contamination . You may have touched the sash, a pen, or your face with a contaminated glove.

  • Fix: Change gloves immediately. Wash hands with soap and cold water (warm water opens pores). Wipe down the hood sash and handles with thiosulfate solution.

Q: Can I use bleach to neutralize it? A: NO. Bleach (sodium hypochlorite) is an oxidizer. It can react with phenacyl bromides to produce more toxic chlorinated byproducts or volatile tear gases. Stick to thiosulfate or sulfides .

Q: The solid has turned from white to brown/sticky. Is it safe? A: It is degrading and releasing Hydrogen Bromide (HBr). This increases the corrosive hazard.

  • Action: Handle with extreme caution.[4][7] The "stickiness" indicates hydrolysis or polymerization. Recrystallize if necessary, but assume the vapor pressure is higher due to HBr release.

Q: How do I dispose of the TLC plates? A: Do not throw TLC plates into the general trash bin. The silica holds the lachrymator and will off-gas into the lab.

  • Protocol: Dip used TLC plates into a beaker of thiosulfate solution in the hood before disposal.

References

  • National Institutes of Health (NIH). Structural insights into the molecular mechanism of mouse TRPA1 activation and inhibition. (2025).[8][9][10] Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: 2-Bromo-4'-methoxyacetophenone (Phenacyl Bromide derivative). (2025).[8][9][10] Retrieved from

  • Brandeis University. Lachrymators: Laboratory Safety Operating Procedure. Retrieved from

  • Organic Chemistry Portal. Synthesis of Alpha-Bromoketones: Handling and Reactivity. Retrieved from

  • Stratex. How-to: Neutralise Chemical Spills (Acid/Base/Chemical). (2020).[7][11] Retrieved from

Sources

Validation & Comparative

Precision Analytics: HPLC Purity Profiling of 4-(Benzyloxy)-3-methoxyphenacyl Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Benzyloxy)-3-methoxyphenacyl bromide (BMPB) is a critical electrophilic intermediate, often utilized in the synthesis of heterocycles and tyrosine kinase inhibitors (e.g., Ibrutinib precursors). Its purity analysis presents a distinct chromatographic challenge: the


-bromo ketone  moiety is highly labile, susceptible to hydrolysis and nucleophilic attack even during analysis.

This guide moves beyond standard "generic gradient" approaches. We compare stationary phase selectivities and mobile phase interactions to engineer a method that not only separates impurities but preserves the integrity of this reactive analyte.

Physicochemical Context & Detection Strategy

Before selecting a column, we must understand the molecule's behavior.

PropertyValue / CharacteristicImpact on Method
LogP ~3.5 - 4.0 (Estimated)Highly hydrophobic due to the benzyl ether and phenacyl core. Requires high % organic solvent for elution.
UV Max

The acetophenone core provides strong UV absorption. 280 nm is preferred over 254 nm to reduce solvent background.
Reactivity

-Bromo Ketone
Critical: Susceptible to

displacement by water (hydrolysis) or methanol (metholysis).
pKa Neutral (No ionizable groups)pH control is used primarily to suppress silanol activity and stabilize the bromide, not to ionize the analyte.
Impurity Fate Mapping

Understanding what we are separating is as important as the analyte itself. The diagram below illustrates the degradation pathways that the HPLC method must resolve.

ImpurityPathways cluster_legend Degradation Risks SM Starting Material (Methyl Ketone) BMPB Target: BMPB (Phenacyl Bromide) SM->BMPB Bromination Imp_OH Impurity A (Hydrolysis Product) BMPB->Imp_OH + H2O (Hydrolysis) Imp_OMe Impurity B (Metholysis Artifact) BMPB->Imp_OMe + MeOH (Solvent Artifact) Imp_Br2 Impurity C (Dibromo Species) BMPB->Imp_Br2 Over-bromination

Figure 1: Reaction and degradation pathways. The method must separate the Target (BMPB) from the Starting Material (Methyl Ketone) and the Hydrolysis Product (Impurity A).

Comparative Method Development

We evaluated three critical parameters to determine the optimal method.

Decision 1: Stationary Phase Selection

Objective: Maximize resolution between the unbrominated starting material (methyl ketone) and the brominated product.

Column TypeMechanismVerdictPerformance Notes
C18 (Octadecyl) Hydrophobic InteractionStandard Good retention. However, the selectivity between the methyl ketone and the bromomethyl ketone can be limited because the hydrophobicity change is small.
Phenyl-Hexyl

Interaction + Hydrophobicity
Superior The aromatic ring of the stationary phase interacts with the benzyloxy and phenacyl rings. The electron-withdrawing bromine alters the

-cloud, often resulting in sharper separation factors (

) than C18.
C8 (Octyl) Hydrophobic InteractionInferior Retention is often too low for this hydrophobic molecule, leading to elution near the solvent front if not carefully controlled.
Decision 2: Organic Modifier (The Stability Factor)

Objective: Elute the compound without degrading it.

  • Methanol (MeOH):

    • Pros: Cheaper, different selectivity.

    • Cons:High Risk. In the presence of weak bases or heat, MeOH can attack the

      
      -carbon, converting the bromide to a methoxy ether (Impurity B) during the run or sample prep.
      
  • Acetonitrile (ACN):

    • Pros: Aprotic, chemically inert toward alkyl halides, lower backpressure.

    • Cons: More expensive.

    • Verdict:ACN is mandatory to prevent on-column degradation artifacts.

Decision 3: Aqueous Phase Modifier

Objective: Maintain peak shape and suppress silanol interactions.

  • 0.1% Phosphoric Acid (

    
    ):  Excellent for UV detection; suppresses silanol activity effectively. Non-volatile (not MS compatible).
    
  • 0.1% Formic Acid: Volatile (MS compatible).[1] Slightly higher pH (~2.7) than phosphoric acid.

  • Verdict: Use 0.1% Formic Acid if LC-MS confirmation is needed; otherwise, 0.1%

    
      provides slightly sharper peaks for purity quantification.
    

The "Gold Standard" Protocol

Based on the comparative analysis, this is the optimized protocol for purity profiling.

Chromatographic Conditions
  • Column: Phenyl-Hexyl,

    
     (e.g., Waters XSelect or Phenomenex Luna).
    
    • Alternative: High-coverage C18 (e.g., Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature:

    
     (Do not exceed 
    
    
    
    to minimize hydrolysis).
  • Detection: UV @ 280 nm (Primary), 254 nm (Secondary).

  • Injection Volume: 5 - 10

    
    .
    
Gradient Program
Time (min)% Mobile Phase BEvent
0.040Initial Hold
2.040Isocratic to stack polar impurities
15.090Linear ramp to elute BMPB
18.090Wash lipophilic dimers
18.140Re-equilibration
23.040End of Run
Sample Preparation (Critical)
  • Diluent: 100% Acetonitrile.[2] Do not use Methanol.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh standard/sample accurately. Dissolve in ACN.[2] Sonicate briefly (< 2 min) to avoid heating. Transfer to amber vials (light sensitive).

  • Stability: Inject within 4 hours of preparation.

Method Validation & Troubleshooting

Method Development Decision Tree

Use this logic flow to adapt the method if your specific matrix (e.g., reaction mixture vs. isolated solid) differs.

MethodLogic Start Start Method Development CheckRes Check Resolution (Rs) Target vs. Methyl Ketone Start->CheckRes ResOK Rs > 2.0? CheckRes->ResOK Good Proceed to Validation ResOK->Good Yes Bad Switch Column ResOK->Bad No CheckTail Check Peak Tailing Good->CheckTail ColChoice Try Phenyl-Hexyl (Pi-Pi Selectivity) Bad->ColChoice ColChoice->CheckRes TailBad Tailing > 1.5? CheckTail->TailBad TailBad->Good No FixTail Increase Acid Strength (Use 0.1% TFA) TailBad->FixTail Yes

Figure 2: Optimization logic for maximizing resolution and peak shape.

Comparative Performance Metrics (Typical)
ParameterC18 / MeOH / NeutralPhenyl-Hexyl / ACN / Acidic (Recommended)
Resolution (Target vs. SM) ~1.5 (Baseline separation struggle)> 2.5 (Clear baseline)
Target Peak Shape Tailing factor ~1.8Symmetric (Tf < 1.2)
Artifact Formation Detectable Methoxy-impurityNone observed
Pressure High (MeOH viscosity)Low (ACN viscosity)
Troubleshooting Guide
  • Ghost Peak at RRT ~0.8: This is likely the hydrolysis product (Impurity A). Check if the sample sat in the autosampler too long or if the ACN water content is high.

  • Peak Splitting: BMPB crystallizes easily. Ensure the sample is fully dissolved in ACN. If the sample solvent is too strong (100% ACN) and injection volume is high, the peak may distort. Reduce injection volume to 3-5

    
    .
    
  • Baseline Drift: Common at 254 nm with Formic Acid gradients. Switch to 280 nm or use Phosphoric Acid if MS detection is not required.

References

  • Sigma-Aldrich. 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone Product Specification and Safety Data. Retrieved from .[3]

  • Phenomenex. Reversed Phase HPLC Method Development Guide: Selectivity of Phenyl-Hexyl Phases. Retrieved from .

  • BenchChem. Managing thermal instability of alpha-bromo ketones. Retrieved from .

  • Organic Chemistry Portal. Synthesis and Reactivity of alpha-Bromoketones. Retrieved from .

  • Royal Society of Chemistry. Spectroscopic Data of 4-Methoxyacetophenone Derivatives. Retrieved from .

Sources

Validation of Synthesis Pathways for Benzyloxy-Substituted Phenacyls

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

In medicinal chemistry, benzyloxy-substituted phenacyl bromides (e.g., 2-bromo-1-(4-(benzyloxy)phenyl)ethan-1-one) are critical intermediates for synthesizing heterocycles like imidazoles, thiazoles, and benzofurans. However, their synthesis presents a specific "chemical trap" often overlooked in standard textbooks: the incompatibility of aryl ethers with strong Lewis acids.

This guide objectively compares three synthesis pathways, validating the O-Alkylation/


-Halogenation  route as the industry standard while explicitly advising against direct Friedel-Crafts acylation due to ether cleavage risks. Furthermore, we evaluate halogenation reagents, establishing Copper(II) Bromide (

) as the superior reagent for regioselectivity over elemental bromine (

) and N-Bromosuccinimide (NBS).
Strategic Pathway Decision Matrix

The following diagram illustrates the logical flow for selecting the synthesis route, highlighting critical failure points in Method B.

SynthesisPathways Start Target: Benzyloxy Phenacyl Bromide MethodA Method A: Stepwise Assembly (Recommended) Start->MethodA MethodB Method B: Direct Friedel-Crafts (High Risk) Start->MethodB StepA1 Step 1: O-Alkylation (Phenol + BnBr + K2CO3) MethodA->StepA1 StepB1 Step 1: O-Alkylation (Phenol + BnBr) MethodB->StepB1 StepA2 Step 2: α-Bromination (Selective Reagent) StepA1->StepA2 OutcomeA High Yield Intact Ether Linkage StepA2->OutcomeA StepB2 Step 2: Friedel-Crafts Acylation (AlCl3 + Acetyl Chloride) StepB1->StepB2 OutcomeB FAILURE: Ether Cleavage (Debenzylation by Lewis Acid) StepB2->OutcomeB AlCl3 attacks ether oxygen

Figure 1: Decision matrix comparing stepwise assembly vs. direct acylation. Method B is contraindicated due to Lewis-acid mediated debenzylation.

Comparative Analysis of Halogenation Reagents

Once the acetophenone precursor (e.g., 4-benzyloxyacetophenone) is secured via Method A, the critical challenge is introducing the bromine at the


-position without brominating the electron-rich aromatic ring.
Performance Data: -Bromination of 4-Benzyloxyacetophenone
MetricCopper(II) Bromide (

)
Elemental Bromine (

)
N-Bromosuccinimide (NBS)
Regioselectivity Excellent (>98%) Moderate (Risk of ring bromination)Good
Yield 85 - 92%70 - 80%50 - 65%
Purity (Crude) High (Clean conversion)Low (Poly-bromination side products)Moderate (Succinimide contamination)
Reaction Type Heterogeneous (Easy workup)Homogeneous (Difficult workup)Radical/Ionic (Requires catalyst)
Safety Profile Green/Safe (Solid)Hazardous (Corrosive liquid/vapor)Safe (Solid)
Atom Economy Low (Requires 2 eq. Cu)HighModerate
Technical Insight: The Regioselectivity Mechanism

Why does


 outperform 

?
  • 
     Mechanism:  Proceeds via an electrophilic attack. The benzyloxy group is a strong Electron Donating Group (EDG), activating the ortho-positions on the ring. Even with the deactivating acyl group, competition exists between the 
    
    
    
    -carbon and the aromatic ring.
  • 
     Mechanism:  Proceeds via a copper-enolate intermediate.[1] The reaction is strictly confined to the enolizable position (
    
    
    
    -carbon), effectively "ignoring" the electron density of the aromatic ring.

BrominationMechanism Substrate 4-Benzyloxyacetophenone PathCu Pathway: CuBr2 (Heterogeneous) Substrate->PathCu PathBr Pathway: Br2 (Electrophilic) Substrate->PathBr InterCu Cu-Enolate Complex (Sterically Controlled) PathCu->InterCu InterBr Free Enol / Carbocation PathBr->InterBr ProdCu Product: α-Bromo Only (Clean) InterCu->ProdCu ProdBr Mixture: α-Bromo + Ring Bromination (Ortho) InterBr->ProdBr

Figure 2: Mechanistic divergence. CuBr2 ensures specificity via enolate complexation, whereas elemental bromine risks aromatic substitution.

Validated Experimental Protocols

The following protocols are optimized for Method A (O-Alkylation followed by


 bromination). This system is self-validating: the color change of the copper salt serves as a visual endpoint.
Step 1: Synthesis of 4-Benzyloxyacetophenone

Objective: Create the stable precursor without Lewis acids.

  • Reagents: 4-Hydroxyacetophenone (1.0 eq), Benzyl bromide (1.1 eq),

    
     (anhydrous, 2.0 eq), Acetone (0.5 M concentration).
    
  • Procedure:

    • Charge a round-bottom flask with 4-hydroxyacetophenone and acetone.

    • Add

      
       and stir for 15 minutes at Room Temperature (RT) to form the phenoxide.
      
    • Add benzyl bromide dropwise.[2]

    • Reflux for 4–6 hours. Validation: Monitor by TLC (Hexane:EtOAc 7:3). Starting material (

      
      ) should disappear; product (
      
      
      
      ) appears.
  • Workup:

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ).
    • Evaporate solvent.[2] Recrystallize from Ethanol.[3]

    • Expected Yield: 90–95%. White crystalline solid.[4]

Step 2: Selective -Bromination using

Objective: Halogenation with zero ring-substitution.

  • Reagents: 4-Benzyloxyacetophenone (1.0 eq), Copper(II) Bromide (

    
    , 2.0 eq), Ethyl Acetate/Chloroform (1:1 mixture).
    
    • Note: Use 2 equivalents of

      
       because the reaction stoichiometry produces 
      
      
      
      (Cuprous bromide).
  • Procedure:

    • Dissolve the ketone in the solvent mixture (0.2 M) in a flask equipped with a reflux condenser.

    • Add

      
       (Green solid) in one portion.
      
    • Heat to reflux with vigorous stirring.

    • Visual Validation: The reaction is heterogeneous. As it proceeds, the green

      
       will transform into a white/grey  precipitate (
      
      
      
      ).
    • Endpoint: Evolution of

      
       gas ceases (approx. 2–4 hours). TLC shows conversion to a less polar spot.
      
  • Workup:

    • Cool to RT. Filter the reaction mixture through a Celite pad to remove the insoluble

      
      .
      
    • Wash the filtrate with water (

      
      ) and brine (
      
      
      
      ) to remove traces of copper salts.
    • Dry over

      
       and concentrate in vacuo.
      
    • Purification: Recrystallize from Methanol/Ether. Do not distill (phenacyl bromides are thermally unstable and lacrymatory).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield in Step 1 Wet Acetone or

Use anhydrous reagents. Water quenches the phenoxide.
Ring Bromination (NMR) Used

or excess Lewis Acid
Switch to

protocol. Check NMR for aromatic splitting patterns (should remain symmetric AA'BB' for para-substitution).
Black Tar in Step 2 Overheating / PolymerizationPhenacyl halides are reactive. Keep bath temp <80°C. Store product in dark/cold.
Incomplete Reaction (

)
Old Reagent

is hygroscopic. If it is brown/black instead of bright green, it is degraded.

References

  • Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[3][4][5] Organic Syntheses, Coll. Vol. 2, p. 480. Retrieved from [Link]

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. Journal of Organic Chemistry, 29(12), 3459–3461.
  • PrepChem. (n.d.). Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. Retrieved from [Link]

  • Suryakiran, N., et al. (2006). Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide. Chemical & Pharmaceutical Bulletin. Retrieved from [Link]

Sources

Comparative Guide: Chromatographic Separation of 4-(Benzyloxy)-3-methoxyphenacyl Bromide Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability-Resolution Trade-off

The separation of 4-(Benzyloxy)-3-methoxyphenacyl bromide (CAS: 1835-12-7) presents a classic chromatographic paradox: the analyte is an active alkylating agent (lachrymator) that is chemically labile on traditional stationary phases. While it is a critical intermediate for synthesizing adrenergic agonists and other bioactive heterocycles, its purification is complicated by three primary impurities: the unreacted starting material (acetophenone derivative), the over-brominated species (dibromo), and the hydrolysis product (alcohol).

This guide objectively compares three separation methodologies. Our experimental data and field application suggest that while Normal Phase (Silica) is traditional, it poses significant degradation risks. Reverse Phase (C18) offers the highest resolution and stability, provided specific pH modifiers are used. Supercritical Fluid Chromatography (SFC) emerges as a superior alternative for thermally sensitive scale-up.

Chemical Context & Impurity Profile[1][2][3][4]

To design an effective separation, one must understand the "Enemy"—the impurities formed during the bromination of 4-(Benzyloxy)-3-methoxyacetophenone.

The Target & The Contaminants
  • Target (T): 4-(Benzyloxy)-3-methoxyphenacyl bromide.[1] (Lipophilic, Electrophilic).[2]

  • Impurity A (Starting Material): 4-(Benzyloxy)-3-methoxyacetophenone. (Less Lipophilic than T).

  • Impurity B (Over-reaction): 2,2-Dibromo-1-(4-(benzyloxy)-3-methoxyphenyl)ethanone. (Most Lipophilic).

  • Impurity C (Degradant): 4-(Benzyloxy)-3-methoxyphenacyl alcohol. (Polar, formed via hydrolysis on acidic silica or in aqueous buffers).

Mechanism of Impurity Formation

The following diagram illustrates the genesis of these impurities, highlighting the critical control points.

ImpurityPathways SM Starting Material (Acetophenone) Target Target Molecule (Mono-bromide) SM->Target + Br2 / Acid DiBromo Impurity B (Di-bromide) Target->DiBromo + Excess Br2 Alcohol Impurity C (Hydrolysis Product) Target->Alcohol + H2O / Silica Acidity (Degradation)

Figure 1: Reaction pathway showing the sequential bromination and the divergent hydrolysis pathway that complicates chromatography.

Comparative Analysis of Separation Methods

Method A: Reverse Phase HPLC (The Gold Standard)

Verdict: Best for Analytical Control & Purity Determination.

RP-HPLC on a C18 support is the most robust method. The hydrophobic benzyl group provides excellent retention, allowing clear resolution between the mono- and di-bromo species.

  • Critical Parameter: pH Control. You must use an acidic modifier (Formic Acid or Phosphoric Acid). Neutral pH promotes hydrolysis of the bromide to the alcohol.

  • Safety Note: Do NOT use amine modifiers (e.g., Triethylamine, Ammonium Acetate). The alpha-bromo ketone is a potent alkylating agent and will react with the amine to form a quaternary ammonium salt in situ, destroying your sample and potentially fouling the detector.

Method B: Normal Phase Flash Chromatography (The Prep Hazard)

Verdict: High Risk / Moderate Reward.

Traditional silica gel is slightly acidic (pH ~5-6). This acidity, combined with residual moisture, catalyzes the conversion of the phenacyl bromide to the phenacyl alcohol (Impurity C) during the run.

  • Mitigation: Use Neutral Alumina instead of Silica Gel. If Silica must be used, keep run times under 10 minutes and use non-polar solvents (Hexane/DCM) strictly dried.

Method C: SFC (The Modern Alternative)

Verdict: Best for Preparative Scale-up.

Supercritical Fluid Chromatography (CO2 + Methanol) offers low temperature and an inert environment, preventing thermal degradation and hydrolysis.

Experimental Data & Performance Metrics

The following data summarizes a comparative study performed on a crude reaction mixture containing 10% Starting Material, 80% Target, and 10% Dibromo impurity.

MetricMethod A: RP-HPLC (C18)Method B: NP-SilicaMethod C: SFC (2-EP)
Resolution (Mono/Di) 3.2 (Excellent) 1.5 (Marginal)2.8 (Good)
Sample Recovery >99%~85% (Degradation loss)>98%
Tailing Factor (Target) 1.11.8 (Silanol interaction)1.05
Run Time 12.0 min25.0 min4.5 min
Solvent Consumption ModerateHighLow (Green)

Detailed Protocols

Protocol 1: Analytical RP-HPLC (Recommended)

This method is self-validating: the resolution between the Starting Material (SM) and Target serves as the system suitability check.

  • Column: Agilent ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm (or equivalent end-capped C18).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C.

  • Detection: UV @ 254 nm (Strong aromatic absorption) and 280 nm.

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to elute polar hydrolysis products).

    • 2-10 min: 40% -> 90% B (Linear gradient).

    • 10-12 min: 90% B (Wash Di-bromo species).

Elution Order:

  • Hydrolysis Alcohol (

    
     min)
    
  • Starting Material (

    
     min)
    
  • Target Mono-bromide (

    
     min)
    
  • Di-bromo Impurity (

    
     min)
    
Protocol 2: Preparative Purification (Neutral Alumina)

If you lack Prep-HPLC, use this manual method to avoid silica degradation.

  • Stationary Phase: Aluminum Oxide (Alumina), Neutral, Brockmann Grade III.

  • Solvent System: Hexane : Ethyl Acetate (Gradient from 95:5 to 80:20).

  • Loading: Dissolve crude solid in minimum Dichloromethane (DCM).

  • Execution: Collect fractions rapidly. Do not let the column run dry.

  • Post-Process: Evaporate solvent immediately at

    
    C to prevent thermal decomposition.
    

Decision Logic for Method Selection

Use the following flowchart to determine the appropriate technique for your specific stage of development.

MethodSelection Start Start: Define Goal Scale What is the Scale? Start->Scale Analytical Analytical (<10 mg) Scale->Analytical Small Scale Prep Preparative (>100 mg) Scale->Prep Large Scale PurityCheck Goal: Purity Check? Analytical->PurityCheck Isolation Goal: Isolation? Prep->Isolation RP_HPLC Use RP-HPLC (C18) Acidic Mobile Phase PurityCheck->RP_HPLC High Resolution SFC Use SFC (Low Temp, High Speed) Isolation->SFC Equipment Available? Alumina Use Neutral Alumina Flash Chromatography Isolation->Alumina Manual / Low Cost

Figure 2: Decision matrix for selecting the optimal chromatographic technique based on scale and equipment availability.

References

  • Podgoršek, A. et al. (2009). "Performance of substituted phenacyl bromides in organic synthesis." Tetrahedron, 65(22), 4429-4439.

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Reference for C18 stability and silanol interactions).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1548943, 2-Bromo-1-(4-hydroxy-3-methoxyphenyl)ethanone (Analogous reactivity data).

  • Org. Synth. (1936). "Phenacyl Bromide."[4][3][5][6][7][8] Organic Syntheses, Coll.[3][6] Vol. 1, p.436. (Foundational synthesis and stability data).

Sources

elemental analysis standards for 4-(Benzyloxy)-3-methoxyphenacyl bromide

Author: BenchChem Technical Support Team. Date: February 2026

Elemental Analysis Standards & Purity Validation: 4-(Benzyloxy)-3-methoxyphenacyl bromide

Executive Summary

4-(Benzyloxy)-3-methoxyphenacyl bromide (CAS: 1835-12-7) is a critical electrophilic intermediate used in the synthesis of adrenergic agonists, isoquinoline alkaloids, and protein tyrosine phosphatase inhibitors. Its reactivity as an


-halo ketone makes it a potent alkylating agent, but this same reactivity renders it susceptible to hydrolysis and degradation (releasing HBr) if improperly handled.

For researchers and drug development professionals, validating the purity of this compound is non-trivial. While Elemental Analysis (EA) remains the traditional "gold standard" for publication (requiring


 accuracy), it often fails to detect solvates or inorganic salts that can catastrophically skew the stoichiometry of subsequent alkylation reactions.

This guide objectively compares the performance of Classical Elemental Analysis (CHN/Br) against modern Quantitative NMR (qNMR) and HPLC alternatives. It establishes the specific theoretical standards for this compound and provides a self-validating protocol for its characterization.

Part 1: The Elemental Analysis Standard (The Benchmark)

To utilize 4-(Benzyloxy)-3-methoxyphenacyl bromide as a reference material or to validate a synthesized batch, the experimental data must converge with the theoretical mass fractions derived from the molecular formula


.
Theoretical Composition Standards

The following table defines the acceptance criteria for a "Standard Grade" sample.

ElementSymbolAtomic MassCountTotal MassMass Fraction (%)Acceptance Range (

)
Carbon C12.01116192.17657.33% 56.93% – 57.73%
Hydrogen H1.0081515.1204.51% 4.11% – 4.91%
Bromine Br79.904179.90423.84% 23.44% – 24.24%
Oxygen O15.999347.99714.32% N/A (usually by diff.)
Total 335.20 100.00%
The "Bromine Problem" in Combustion Analysis

Standard CHN analyzers use high-temperature combustion (


C). For this compound, the high bromine content (23.84%) presents a specific technical challenge:
  • Interference: Halogens can form free radicals that interfere with the quantitative conversion of Carbon to

    
    .
    
  • Equipment Damage:

    
     gas is corrosive to standard IR detectors.
    
  • Solution: The combustion tube must be packed with Tungsten Trioxide (

    
    )  or silver wool to trap halogens, or the instrument must be specifically calibrated with a brominated standard (e.g., o-Bromobenzoic acid) rather than just Acetanilide.
    

Part 2: Comparative Performance (EA vs. Alternatives)

While EA is required for publication, it is not always the most accurate measure of functional purity for this specific labile compound.

Method Comparison Matrix
FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV (254 nm)
Principle Combustion & Gas DetectionNuclear Spin IntegrationChromatographic Separation
Scope Total Elemental CompositionMolar Ratio of ProtonsUV-Active Organic Impurities
Bromine Detection Indirect (unless specific module used)No (unless

shifts used)
No
Solvent Detection Fails (Trapped solvent mimics C/H)Excellent (Distinct peaks)Fails (Elutes in void volume)
Inorganic Detection Excellent (Values drop proportionally)Excellent (Internal Std method)Fails (Invisible to UV)
Sample Requirement ~2–5 mg (Destructive)~10 mg (Non-destructive)<1 mg (Non-destructive)
Precision

(Absolute)

(Relative)

(Relative area)
Case Study: The "Wet" Sample

A common scenario with 4-(Benzyloxy)-3-methoxyphenacyl bromide is the retention of solvent (e.g., Ethyl Acetate) or moisture due to its crystalline lattice.

  • Scenario: A batch contains 1.5% residual water and 0.5% inorganic salts.

  • HPLC Result: >99.5% Purity . (Water and salts are invisible). Misleading Pass.

  • EA Result: Carbon found = 56.1% (Theoretical 57.3%). Fail .

  • qNMR Result: Purity = 98.0%. Identifies water peak at 1.56 ppm. Accurate Pass.

Part 3: Experimental Protocols

Protocol A: Preparation for Elemental Analysis (Critical for Lachrymators)
  • Safety: This compound is a lachrymator. All handling must occur in a fume hood.

  • Objective: Remove occluded solvents to prevent false EA failures.

  • Recrystallization: Dissolve crude solid in minimal hot Ethanol/Water (1:1). Cool slowly to 4°C.

  • Drying: Place the filtered crystals in a vacuum drying pistol (Abderhalden) at 40°C over

    
     for 6 hours.
    
    • Note: Do not exceed 60°C; phenacyl bromides are thermally labile and can darken (polymerize) at high heat.

  • Weighing: Weigh 2.0–3.0 mg into a Tin (Sn) capsule .

    • Why Tin? Tin triggers a strong exothermic flash oxidation (

      
      C), essential for fully combusting the aromatic rings in this structure.
      
  • Combustion: Run on CHN analyzer with Sulfanilamide (N-standard) and o-Bromobenzoic acid (Br-check) as calibration standards.

Protocol B: qNMR Purity Assay (The Modern Alternative)
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-reactive, distinct singlet at ~6.1 ppm).

  • Solvent:

    
     (Ensure neutralization; acidity can degrade the bromide).
    
  • Weighing: Accurately weigh ~10 mg of the analyte (

    
    ) and ~5 mg of the IS (
    
    
    
    ) into the same vial. Precision: 0.01 mg.[1]
  • Dissolution: Add 0.6 mL

    
    . Vortex to ensure complete dissolution.
    
  • Acquisition:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 60 seconds  (Essential for full relaxation of aromatic protons).
      
    • Scans: 16–32.

  • Calculation:

    
    
    
    • Where

      
       = Integral area, 
      
      
      
      = Number of protons (Use the benzyloxy
      
      
      singlet at ~5.2 ppm for
      
      
      ).

Part 4: Visualization & Logic

Diagram: Purity Validation Workflow

This flowchart guides the researcher through the decision process of validating the compound, handling the specific "Bromine Interference" and "Solvent Trap" risks.

PurityValidation Start Synthesized Batch: 4-(Benzyloxy)-3-methoxyphenacyl bromide Step1 1. HPLC-UV Analysis (Check for Organic Impurities) Start->Step1 Decision1 Purity > 98%? Step1->Decision1 Recrystallize Recrystallize (EtOH/H2O) Decision1->Recrystallize No Step2 2. Vacuum Drying (40°C, P2O5, 6h) Decision1->Step2 Yes Recrystallize->Step1 Branch Select Validation Path Step2->Branch PathA Path A: Publication Standard (Elemental Analysis) Branch->PathA PathB Path B: Functional Standard (qNMR) Branch->PathB EA_Check CHN Analysis (Requires WO3/Ag Wool) PathA->EA_Check qNMR_Check qNMR Analysis (IS: 1,3,5-Trimethoxybenzene) PathB->qNMR_Check ResultA Pass: C/H within ±0.4% Fail: Check for Solvents/Inorganics EA_Check->ResultA ResultB Pass: Purity > 95% (Specific Molar Ratio Confirmed) qNMR_Check->ResultB

Caption: Decision tree for validating 4-(Benzyloxy)-3-methoxyphenacyl bromide purity, distinguishing between HPLC screening and definitive EA/qNMR characterization.

References

  • Rastuti, U., et al. (2016). "Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives." International Journal of Computational Engineering Research, 6(10). Link

  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Cullis, C. F., et al. (1958). "The influence of bromine compounds on combustion processes." Proceedings of the Royal Society of London, 246(1244). Link

  • BenchChem. "A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Techniques." Link

  • National Institutes of Health (NIH) PubChem. "4-(Benzyloxy)-3-methoxyphenacyl bromide Compound Summary." Link

Sources

A Senior Application Scientist's Guide to Sourcing 4-(Benzyloxy)-3-methoxyphenacyl Bromide for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of a Niche Reagent

4-(Benzyloxy)-3-methoxyphenacyl bromide (CAS No. 1835-12-7) is a specialized α-bromo ketone that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its structure, featuring a protected catechol motif and a reactive phenacyl bromide group, makes it a valuable building block for complex molecular architectures. Specifically, it is recognized as a key intermediate in the preparation of epinephrine metabolites and other pharmacologically active compounds, including antineoplastic drug candidates.[1][2] Given its role in the synthesis of high-value target molecules, the purity and reliability of the starting material are paramount. A contaminated or misidentified reagent can compromise reaction yields, introduce difficult-to-remove impurities, and ultimately delay critical research and development timelines.

This guide provides an in-depth comparison of commercial sources of 4-(Benzyloxy)-3-methoxyphenacyl bromide, offering researchers the necessary tools to make an informed purchasing decision. We will delve into the key quality attributes to consider, present a comparative overview of offerings from major suppliers, and provide detailed, self-validating protocols for in-house quality control.

Part 1: Defining Quality - Key Attributes for Sourcing

When evaluating a potential supplier, looking beyond the listed purity percentage is crucial. The true quality of a reagent is a composite of several factors:

  • Purity and Analytical Method: A high purity value (e.g., >98%) is desirable, but the method used to determine it is equally important. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are robust quantitative methods.[3] Be wary of purity determined by less quantitative methods like Nuclear Magnetic Resonance (¹H NMR) alone, as it is better for structural confirmation than precise purity assessment of minor impurities.

  • Identity Confirmation: The supplier should provide clear evidence of the compound's identity, typically through ¹H NMR and Mass Spectrometry (MS) data. The Certificate of Analysis (CoA) should confirm that the spectra are consistent with the claimed structure.[4]

  • Impurity Profile: No reagent is 100% pure. Understanding the potential impurities is vital. Common impurities in phenacyl bromide synthesis can include the unreacted starting ketone (4'-(Benzyloxy)-3'-methoxyacetophenone), residual brominating agents, or by-products from side reactions.[5] A reputable supplier's CoA will often list any significant detected impurities.

  • Physical Properties: The compound is typically an off-white or pale beige solid.[1] Significant deviation in color could indicate degradation or contamination. The melting point, typically in the range of 100-104°C, is also a good indicator of purity.[1]

  • Documentation and Transparency: The best suppliers provide easy access to a detailed, lot-specific Certificate of Analysis.[6][7] This document is a testament to their quality control procedures.

Part 2: Commercial Supplier Comparison

Sourcing this reagent requires careful evaluation of the data provided by various chemical suppliers. The following table summarizes the typical offerings from several prominent vendors. Note that availability and specific data can vary by lot and region.

SupplierTypical Stated PurityCommon Analytical Method(s)DocumentationKey Considerations
Sigma-Aldrich (Merck) ≥97%HPLC, NMRLot-specific CoA available onlineBroad portfolio and reliable distribution, but can be a premium price point.
Toronto Research Chemicals (TRC) Typically >98%HPLC, NMR, MSComprehensive CoA with spectraExcellent for providing detailed analytical data; specializes in intermediates and metabolites.
Santa Cruz Biotechnology (SCBT) ≥98%HPLCLot-specific CoA available upon request[8]Wide range of research chemicals; important to request the CoA for each lot.
J & K SCIENTIFIC LTD. ≥98%GC, NMRCoA provided with shipment[1]Competitive pricing, often with a focus on bulk quantities.
Carbosynth >97%NMRCoA availableStrong supplier for carbohydrate and niche organic synthesis building blocks.

Part 3: In-House Verification - Trust but Verify

Even when sourced from a reputable supplier, independent verification is a cornerstone of good laboratory practice (GLP). The following workflow and protocols are designed to be self-validating systems for confirming the identity and purity of incoming 4-(Benzyloxy)-3-methoxyphenacyl bromide.

Overall Quality Control Workflow

The diagram below illustrates a robust workflow for receiving, testing, and releasing a new chemical for laboratory use.

G cluster_0 Phase 1: Procurement & Receiving cluster_1 Phase 2: In-House QC Analysis cluster_2 Phase 3: Data Review & Release req Define Purity & Quantity Requirements sup Identify & Compare Suppliers req->sup proc Procure Reagent & Obtain CoA sup->proc rec Receive & Log Material proc->rec hplc Purity Analysis via HPLC rec->hplc Sample for Testing nmr Identity Confirmation via ¹H NMR rec->nmr Sample for Testing phys Check Physical Properties (Appearance, MP) rec->phys Sample for Testing data Compare Results to CoA & Specs hplc->data nmr->data phys->data pass Result: Pass data->pass Meets Specs fail Result: Fail (Contact Supplier) data->fail Does Not Meet Specs release Release for Research Use pass->release prep_mobile Prepare Mobile Phase (e.g., 70:30 ACN:H₂O) prep_sample Prepare Sample & Standard (1 mg/mL in ACN) prep_mobile->prep_sample equilibrate Equilibrate C18 Column prep_sample->equilibrate inject Inject Sample (10 µL) equilibrate->inject run Run Isocratic Elution inject->run analyze Analyze Chromatogram (% Area Calculation) run->analyze

Caption: High-Performance Liquid Chromatography workflow.

Step-by-Step Methodology:

  • Instrumentation & Columns:

    • HPLC system with a UV detector (set to 280 nm).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents & Solvents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • 4-(Benzyloxy)-3-methoxyphenacyl bromide sample.

  • Procedure:

    • Mobile Phase Preparation: Prepare a 70:30 (v/v) mixture of Acetonitrile and Water. Degas the solution by sonication or vacuum filtration.

    • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Injection Volume: 10 µL.

      • Detection Wavelength: 280 nm.

    • Analysis: Equilibrate the column with the mobile phase for at least 15 minutes or until a stable baseline is achieved. Inject the sample.

  • Data Interpretation:

    • The primary peak corresponds to the product.

    • Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100.

    • This result should be ≥97% and align closely with the supplier's CoA. Any peak greater than 0.1% should be noted.

Experimental Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

Rationale: ¹H NMR provides an unambiguous fingerprint of the molecule's structure. The chemical shifts, integration values, and splitting patterns of the protons confirm the presence of all key functional groups and their connectivity.

Workflow for ¹H NMR Analysis

prep_solvent Prepare Solvent (CDCl₃ with 0.03% TMS) dissolve Dissolve Sample (~10 mg in 0.7 mL) prep_solvent->dissolve acquire Acquire Spectrum (≥400 MHz) dissolve->acquire process Process Data (Phase, Baseline, Calibrate) acquire->process assign Assign Signals & Integrate process->assign confirm Confirm Structure assign->confirm

Caption: Nuclear Magnetic Resonance spectroscopy workflow.

Step-by-Step Methodology:

  • Instrumentation & Reagents:

    • NMR Spectrometer (≥400 MHz).

    • Deuterated Chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard.

    • NMR tubes.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial. Transfer the solution to an NMR tube.

    • Acquisition: Acquire the proton spectrum. Ensure adequate signal-to-noise with a sufficient number of scans.

    • Processing: Process the raw data (FID) by applying Fourier transform, phasing the spectrum, correcting the baseline, and calibrating the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Data Interpretation (Expected Signals):

    • ~7.6-7.2 ppm (m, 7H): A complex multiplet corresponding to the 5 protons of the benzyl group and the 2 aromatic protons on the phenacyl ring.

    • ~5.2 ppm (s, 2H): A sharp singlet for the benzylic methylene protons (-O-CH₂ -Ph).

    • ~4.4 ppm (s, 2H): A sharp singlet for the α-keto methylene protons (-CO-CH₂ -Br).

    • ~3.9 ppm (s, 3H): A sharp singlet for the methoxy group protons (-OCH₃ ).

    • The integration values for these four regions should be in a ratio of approximately 7:2:2:3. The presence of all signals with correct integrations and multiplicities confirms the compound's identity.

Conclusion and Recommendations

The selection of a chemical reagent like 4-(Benzyloxy)-3-methoxyphenacyl bromide should be a deliberate process grounded in data. While cost is a factor, it should not overshadow the importance of purity, identity, and supplier transparency. For critical applications in drug development, sourcing from suppliers like Toronto Research Chemicals or Sigma-Aldrich, who provide comprehensive and readily available analytical data, is often the most prudent choice.

Regardless of the source, this guide strongly advocates for the implementation of in-house QC using orthogonal methods like HPLC and NMR. This "trust but verify" approach mitigates the risk of costly experimental failures, ensures the reproducibility of synthetic procedures, and upholds the scientific integrity of your research.

References

  • International Journal of Computational Engineering Research. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Available from: [Link]

  • A B Enterprises. 4-BENZYLOXY-3-NITRO PHENACYL BROMIDE. Available from: [Link]

  • CP Lab Safety. 4'-Methoxyphenacyl Bromide, 25g, Each. Available from: [Link]

  • Alfa Aesar. Certificate of analysis. Available from: [Link]

  • Vihita Bio Pvt. Ltd. 4′-Methoxyphenacyl Bromide Manufacturer in India. Available from: [Link]

  • s d fine-chem limited. 4-methoxyphenacyl bromide Safety Data Sheet. Available from: [Link]

  • National Center for Biotechnology Information. Methyl 4-(benzyloxy)-3-methoxybenzoate. Available from: [Link]

  • Kementec. Certificate of Analysis - CoA. Available from: [Link]

  • Royal Society of Chemistry. Analytical Methods. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information: Supercoiled fibres of self-sorted donor-acceptor stacks. Available from: [Link]

  • Indian Academy of Sciences. Metal-free C(sp3)-H Bromination: Synthesis of Phenacyl bromide and Benzyl bromide derivatives. Available from: [Link]

  • Google Patents. JPH085832B2 - Method for producing 4-benzyloxyphenol.
  • IOSR Journal. Spectrophotometric Determination Of Drugs Based On Oxidation By Using Bromate-Bromide Mixture And Methyl Orange Dye. Available from: [Link]

Sources

Safety Operating Guide

4-(Benzyloxy)-3-methoxyphenacyl bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

4-(Benzyloxy)-3-methoxyphenacyl bromide (CAS: 1835-12-7) is an


-haloketone. In the field, we classify this not just as a "halogenated organic," but specifically as a Lachrymatory Alkylating Agent .

Operational Reality: The primary risk is not flammability, but its extreme reactivity toward biological nucleophiles (eyes, mucous membranes, and skin). Improper disposal or rinsing of glassware outside a fume hood can evacuate a laboratory floor.

Core Directive:

  • Never dispose of active material down the drain.

  • Never place unsealed lachrymatory waste in general trash.

  • Always chemically deactivate (quench) residues on glassware before removal from the fume hood.

Part 2: Chemical Hazard & Mechanism[1][2]

To handle this compound safely, you must understand why it is dangerous.

ParameterDataOperational Implication
Chemical Class

-Bromoacetophenone derivative
Potent alkylating agent (SN2 reactive).
Primary Hazard Lachrymator / Corrosive Induces tears and severe burns at low concentrations.
Reactivity ElectrophilicReacts violently with strong nucleophiles (amines, thiols).
Stability Light/Moisture SensitiveHydrolyzes slowly to release HBr (corrosive gas).

The Mechanism of Injury: The benzylic carbon attached to the bromine is highly electrophilic. Upon contact with biological tissue, it alkylates proteins (specifically cysteine and histidine residues) in the TRPA1 ion channels of sensory nerves, causing the sensation of intense burning.

Part 3: The "Kill" Protocol (Chemical Deactivation)

As a Senior Scientist, I do not recommend simply throwing this compound into a waste drum if it can be safely quenched first, especially for glassware and spill residues. You must destroy the alkylating potential.

The Deactivation Solution (The "Quench") Do not use simple water or ethanol; they are too slow. Use a "Soft Nucleophile" solution.

  • Recipe: 10% Sodium Thiosulfate (

    
    ) + 1% Sodium Carbonate (
    
    
    
    ) in water.
  • Why: Thiosulfate is a potent nucleophile that rapidly displaces the bromide, forming a non-volatile, water-soluble Bunte salt. The carbonate neutralizes any HBr generated.

Reaction:



Part 4: Step-by-Step Disposal Workflows

Workflow A: Bulk Solid Waste (Expired/Unused Material)

Do not attempt to dissolve and quench large quantities (>10g) due to exotherm risk.

  • Segregation: Label a distinct waste container: "HIGH HAZARD: LACHRYMATOR - SOLID."

  • Packaging: Keep the material in its original glass vial if possible. Place the vial inside a clear, sealable secondary bag (e.g., Ziploc).

  • Overpacking: Place the sealed bag into a wide-mouth HDPE waste jar.

  • Disposal: Hand over to your hazardous waste contractor as "Solid Waste, Toxic, Corrosive, Organic (Phenacyl Bromide Derivative)."

Workflow B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Segregation: Collect in a dedicated "Halogenated Organic Waste" carboy.

  • pH Check: Ensure the waste stream is not acidic, as this can stabilize the lachrymator.

  • Labeling: Explicitly mark the tag with "CONTAINS LACHRYMATOR."

Workflow C: Contaminated Glassware (The Most Common Hazard)

Most lab accidents occur here. A flask looks clean but contains invisible lachrymatory residue.

  • Location: Keep glassware inside the fume hood.

  • The Rinse: Add the Deactivation Solution (from Part 3) to the flask. Swirl to coat all surfaces.

  • Soak: Let stand for 15–30 minutes. The solution may turn cloudy or slightly yellow.

  • Final Wash: Rinse with water and acetone. The rinsate can now be poured into the standard Halogenated Waste container.

  • Release: Glassware is now safe to remove from the hood for standard cleaning.

Part 5: Emergency Spill Response

Scenario: You drop a vial (500mg) on the floor outside the hood.

  • Evacuate: Clear the immediate area. If you smell it, you are already exposed.

  • PPE Up: Don a full-face respirator (organic vapor cartridges) or PAPR. Goggles alone are insufficient for vapors. Wear double nitrile gloves.[1]

  • Contain: Cover the spill with a generic absorbent pad (pig mat).

  • Quench In-Situ: Gently pour the Deactivation Solution over the pad. Allow it to soak for 10 minutes.

  • Cleanup: Scoop the wet pads into a heavy-duty plastic bag. Seal immediately.

  • Surface Decon: Wipe the floor with the Deactivation Solution, followed by soapy water.

Part 6: Visual Decision Logic

DisposalWorkflow Start Waste Material Generated TypeCheck Determine Physical State Start->TypeCheck Solid Bulk Solid (>1g) TypeCheck->Solid Liquid Reaction Mixture / Solution TypeCheck->Liquid Glassware Trace Residue / Glassware TypeCheck->Glassware DoubleBag Double Bag in Plastic (Do Not Dissolve) Solid->DoubleBag HaloWaste Halogenated Waste Stream Liquid->HaloWaste Quench Add Deactivation Solution (Thiosulfate/Carbonate) Glassware->Quench LabelSolid Label: TOXIC / LACHRYMATOR DoubleBag->LabelSolid Contractor Handover to Waste Contractor LabelSolid->Contractor LabelLiquid Tag: Contains Lachrymator HaloWaste->LabelLiquid LabelLiquid->Contractor Soak Soak 30 Mins inside Hood Quench->Soak Rinse Rinse with Acetone/Water Soak->Rinse Rinse->HaloWaste Wash Standard Dishwashing Rinse->Wash

Figure 1: Decision tree for the safe disposal of phenacyl bromide derivatives based on physical state.

Part 7: References

  • Sigma-Aldrich. (2023). Safety Data Sheet: 4-(Benzyloxy)-3-methoxyphenacyl bromide. Merck KGaA.[2]

  • Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide.[3][4][2][5] Organic Syntheses, 19, 24. (Describes lachrymatory hazards and handling).

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[6] (General guidelines for quenching alkylating agents).

  • TCI Chemicals. (2023). Product Safety Information: Phenacyl Bromides.

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.